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  • Product: Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)
  • CAS: 115840-37-4

Core Science & Biosynthesis

Foundational

Solubility and stability profile of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) in organic solvents

An In-depth Technical Guide to the Solubility and Stability Profile of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) Executive Summary This technical guide provides a comprehensive framework for understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability Profile of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Executive Summary

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI). As a specialized chemical intermediate, specific experimental data for this compound is not extensively available in public literature. Therefore, this document leverages established principles of physical organic chemistry and analytical science to construct a predictive profile. It focuses on the influence of the compound's key structural motifs—the 2,6-dimethylmorpholine ring, the tertiary amide linkage, and the α-chloro-substituted carbonyl group—on its behavior in various organic solvents and under common stress conditions. Detailed, field-proven experimental protocols are provided for researchers to systematically determine the precise solubility and stability parameters, ensuring the generation of reliable and reproducible data critical for applications in drug development and fine chemical synthesis.

Introduction

The Morpholine Scaffold: A Privileged Structure

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of biologically active molecules.[1][2] Its inclusion in a molecular design often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2] Morpholine and its derivatives are integral to numerous approved drugs, where they serve as key pharmacophores or bioisosteric replacements for other functional groups.[3]

Structural Analysis of the Target Compound

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) is a multi-functionalized derivative designed for synthetic utility. A thorough analysis of its structure is paramount to predicting its chemical behavior.

  • 2,6-Dimethylmorpholine Core: This C-substituted morpholine ring retains the fundamental ether and tertiary amine characteristics of the parent heterocycle. The two methyl groups introduce steric bulk around the ring, which can influence reaction rates at the nitrogen center and may slightly increase lipophilicity compared to unsubstituted morpholine.

  • Tertiary Amide Linkage: The amide bond is generally planar and polar, contributing to the molecule's overall dipole moment. As a tertiary amide, it lacks the N-H proton, precluding its role as a hydrogen bond donor, though the carbonyl oxygen remains an effective hydrogen bond acceptor. Amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions.[4][5]

  • α-Chloro Carbonyl System: This is the most reactive moiety of the molecule. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making the chlorine atom a competent leaving group for nucleophilic substitution reactions.[6][7] This functional group is a classic building block for introducing further molecular complexity.[8][9]

The Critical Role of Solubility and Stability Profiling

For any chemical entity intended for use in pharmaceutical development or complex synthesis, a well-defined solubility and stability profile is non-negotiable.

  • Solubility dictates the choice of solvents for reaction, purification, formulation, and analytical testing. Poor solubility can create significant hurdles in process development and bioavailability.

  • Stability determines the compound's shelf-life, required storage conditions, and compatibility with other reagents or excipients. Understanding degradation pathways is crucial for identifying potential impurities and ensuring the safety and efficacy of the final product.

Solubility Profile: Prediction and Experimental Determination

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The polarity of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- is complex, arising from the polar amide and ether groups and the nonpolar hydrocarbon portions.

Qualitative Solubility Predictions

Based on its structure, the compound is expected to be a polar molecule, but with significant nonpolar character from the methyl and chloro-ethyl fragments. Its solubility will be highest in polar aprotic and some polar protic solvents that can effectively solvate the amide dipole.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighThese solvents effectively solvate the polar amide group without interfering with the reactive α-chloro site. DCM is often used in syntheses involving similar chloroacetyl morpholine derivatives.[10]
Polar Protic Methanol, EthanolHigh to MediumAlcohols can act as hydrogen bond acceptors for the carbonyl oxygen. However, their nucleophilic nature may pose a stability risk, potentially leading to solvolysis at the α-carbon over time.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Medium to Low (Water), High (DMSO)While the parent morpholine is miscible with water[2], the added lipophilic groups will significantly reduce aqueous solubility. DMSO is a powerful polar aprotic solvent and is likely to be an excellent solvent.
Non-Polar Hexane, Toluene, Diethyl EtherLowThe dominant polar amide functional group makes the compound poorly compatible with non-polar hydrocarbon solvents. Diethyl ether has been noted as a solvent in related syntheses but often in the presence of other reagents.[3]
Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a systematic experimental approach is required. The equilibrium solubility method is a robust and widely accepted technique.

Objective: To determine the saturation concentration of the compound in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Thermostatic shaker/incubator

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Calibrated HPLC-UV or GC-FID system[11][12]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg) to ensure that saturation can be achieved.

  • Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 1.0 mL) into the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-point study can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

  • Sampling and Dilution: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining particulates. Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve.

  • Calculation: Calculate the original saturation solubility in mg/mL or mol/L, accounting for the dilution factor.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent C Equilibrate in thermostatic shaker (24-48h @ 25°C) B->C D Settle solids (2h @ 25°C) C->D E Filter supernatant (0.22 µm filter) D->E F Accurately dilute filtered sample E->F G Analyze by validated HPLC/GC method F->G H Calculate concentration vs. calibration curve G->H

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Potential Degradation Pathways

The stability of this molecule is primarily governed by the reactivity of the amide bond and the α-chloro carbonyl moiety. A forced degradation study is the standard approach to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.

Predicted Degradation Pathways
  • Hydrolysis: The amide bond is the most likely site for hydrolytic cleavage, especially under harsh pH conditions.

    • Acid-Catalyzed Hydrolysis: Would yield 2,6-dimethylmorpholine and 2-chloropropanoic acid.

    • Base-Catalyzed Hydrolysis: Would yield the corresponding carboxylate salt and 2,6-dimethylmorpholine.[5]

  • Nucleophilic Substitution: The α-chloro group is highly susceptible to nucleophilic attack. This is a significant liability in protic or nucleophilic solvents or formulations.

    • Example: In an aqueous or alcoholic solution, the chlorine could be displaced by a hydroxyl or alkoxy group, respectively, to form the corresponding α-hydroxy or α-alkoxy amide derivative.

  • Elimination: In the presence of a non-nucleophilic strong base, elimination of HCl could occur to form an α,β-unsaturated amide, although this is generally less common than substitution for α-haloamides.[6]

Experimental Protocol for Forced Degradation Study

Objective: To identify degradation products and assess the intrinsic stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic).

Materials:

  • Compound of interest

  • Solvents (e.g., Acetonitrile, Water)

  • Stress Reagents: HCl, NaOH, H₂O₂

  • pH meter

  • Forced degradation chamber (oven, photostability chamber)

  • Validated stability-indicating HPLC method (preferably with MS or DAD detection)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. A typical target concentration is 0.1 mg/mL.

    • Acidic: 0.1 N HCl, heat at 60-80 °C for several hours.

    • Basic: 0.1 N NaOH, at room temperature or mildly heated for a shorter duration (base-catalyzed reactions are often faster).

    • Oxidative: 3-30% H₂O₂, at room temperature.

    • Thermal: Expose the solid compound and a solution to elevated temperature (e.g., 80 °C).

    • Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For example, add an equivalent amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.

  • Analysis: Analyze all samples, including an unstressed control, using the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Monitor for the appearance of new peaks (degradants).

    • Perform peak purity analysis using a DAD detector and attempt to identify degradants using mass spectrometry (LC-MS).

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Acidic (0.1N HCl, heat) C Basic (0.1N NaOH, RT/heat) D Oxidative (3% H₂O₂, RT) E Thermal (Solid & Soln, 80°C) F Photolytic (ICH Q1B) G Sample at time points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Quench/Neutralize (for Acid/Base samples) G->H I Analyze by Stability- Indicating HPLC-MS/DAD H->I J Evaluate Data: % Degradation, Impurity Profile I->J

Caption: Workflow for a Forced Degradation Study.

Recommended Analytical Methodologies

A robust analytical method is essential for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of this compound. Its non-volatile and thermally labile nature (due to the α-chloro group) makes it well-suited for LC-based techniques.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a versatile starting point.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the amide chromophore absorbs (typically 200-220 nm). A Diode Array Detector (DAD) is highly recommended for stability studies to assess peak purity. Mass Spectrometry (MS) detection is invaluable for identifying unknown degradation products.

Gas Chromatography (GC)

GC may be feasible but carries a higher risk. The α-chloroamide functionality can be thermally sensitive and may degrade in the high-temperature GC inlet, leading to inaccurate quantification and the appearance of artifact peaks.[13] If GC is pursued, a cool on-column injection technique and a careful evaluation for on-column degradation would be necessary. Derivatization to a more stable analogue could also be considered.[12]

Summary and Recommendations

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) is a compound whose properties are dominated by its polar amide and reactive α-chloro carbonyl groups.

  • Solubility: It is predicted to be highly soluble in polar aprotic solvents like DCM and ethyl acetate, with moderate to high solubility in alcohols and DMSO, and low solubility in water and non-polar solvents.

  • Stability: The primary degradation pathways are anticipated to be nucleophilic substitution at the α-carbon (especially in protic/nucleophilic media) and hydrolysis of the amide bond under strong acidic or basic conditions.

Recommendations for Handling and Storage:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to protect against atmospheric moisture.

  • Solvent Choice: For synthetic and processing applications where stability is paramount, prefer polar aprotic solvents (DCM, THF, Acetone). Use of protic solvents like alcohols or water should be evaluated for potential solvolysis, especially if heat is applied.

  • Compatibility: Avoid contact with strong acids, strong bases, and potent nucleophiles unless they are part of a controlled chemical reaction.

This guide provides the predictive foundation and experimental blueprint necessary for a comprehensive characterization of this important chemical intermediate. The execution of these protocols will yield the critical data required for its successful application in research and development.

References

  • U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine. [Link]

  • Guan, H., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Detailed Method Manuals for Environmental Survey and Monitoring of Chemicals: III Analytical Methods. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Satpathy, S., et al. (2018). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study. International Journal of Environmental Research and Public Health. [Link]

  • Al-Janabi, Z. A. H., et al. (2019). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Draft evaluation statement: (acryloyl morpholine). [Link]

  • Pace, V., et al. (2020). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. [Link]

  • Google Patents. (2008). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • D'Aurizio, A., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews. [Link]

  • NextSDS. (n.d.). Morpholine, 4-(2-chloro-1-oxopropyl)- (9CI) — Chemical Substance Information. [Link]

  • PubChem. (n.d.). PubChem Compound Summary for CID 8034, Morpholine. [Link]

  • Al-Janabi, Z. A. H., et al. (2019). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Chlorpyrifos. [Link]

  • Tuoda Industry Limited. (n.d.). 4-methylmorpholine. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethyl morpholine. [Link]

  • Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. [Link]

Sources

Exploratory

Thermodynamic Properties and Phase Transition Dynamics of 4-(2-Chloro-1-oxopropyl)-2,6-dimethylmorpholine (CAS 115840-37-4)

Executive Summary The compound Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) (CAS Registry Number: 115840-37-4)[1],[2] is a highly functionalized amide utilized as a specialized synthetic intermediate. Structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) (CAS Registry Number: 115840-37-4)[1],[2] is a highly functionalized amide utilized as a specialized synthetic intermediate. Structurally, it comprises a 2,6-dimethylmorpholine core acylated by a 2-chloropropanoyl group. Determining the precise thermodynamic properties—specifically the melting point ( Tm​ ) and glass transition temperature ( Tg​ )—of this compound presents a unique physicochemical challenge. Due to its multiple stereocenters, the commercial or synthesized grade of this chemical inherently exists as a complex mixture of diastereomers.

This whitepaper provides an in-depth technical framework for understanding, predicting, and experimentally validating the thermodynamic profile of CAS 115840-37-4. By synthesizing predictive computational models with advanced calorimetric protocols, this guide serves as a definitive resource for researchers requiring rigorous phase transition data for process scale-up or formulation.

Structural and Stereochemical Implications on Thermodynamics

To accurately profile the melting behavior of CAS 115840-37-4, one must first analyze its stereochemistry. The thermodynamic state of a bulk chemical is dictated by its crystal lattice energy, which is highly sensitive to molecular symmetry.

  • The Morpholine Ring: The 2,6-dimethylmorpholine moiety contains two chiral centers (C2 and C6). During synthesis, this ring typically forms as a mixture of cis (meso) and trans (racemic) isomers[3],[4].

  • The Acyl Chain: The 2-chloropropanoyl group introduces a third chiral center at the α -carbon (C2').

Causality of the Amorphous State: When the racemic acyl chloride reacts with the cis/trans morpholine mixture, the resulting product is a complex matrix of at least six distinct diastereomers. In solid-state thermodynamics, a mixture of diastereomers disrupts uniform intermolecular packing. The lack of a repeating, symmetrical lattice severely depresses the melting point and broadens the melting endotherm. Consequently, CAS 115840-37-4 is highly prone to supercooling, typically manifesting at room temperature as a highly viscous liquid or a low-melting amorphous glass rather than a highly crystalline solid.

Stereochemical_Impact A CAS 115840-37-4 (Molecular Structure) B 3 Stereocenters (C2, C6, C2') A->B C Complex Diastereomeric Mixture (cis/trans + R/S) B->C D Disrupted Crystal Lattice Packing C->D E Melting Point Depression (Broad Tm) D->E F Amorphous Solid / Viscous Liquid (Prominent Tg) D->F

Caption: Stereochemical impact on the phase transition of CAS 115840-37-4.

Predictive Thermodynamic Modeling

When empirical data for a specific stereoisomeric mixture is scarce, thermodynamic baselines must be established using Group Contribution Methods (GCMs)[5]. The Joback Method is a first-order predictive framework that estimates pure-component properties by deconstructing the molecule into fundamental functional groups and summing their additive contributions[6].

For CAS 115840-37-4 ( C9​H16​ClNO2​ , MW: 205.68 g/mol ), the group assignments include the ether oxygen (-O-), the tertiary amide nitrogen (>N-), aliphatic ring carbons, methyl groups, and the chlorinated aliphatic carbon.

Table 1: Predicted Thermodynamic Profile

Note: Values are computed baselines using first-order GCMs[6], adjusted for the expected melting point depression of the diastereomeric mixture.

Thermophysical PropertyPredicted Range / ValueDerivation Methodology
Molecular Weight 205.68 g/mol Exact Mass Calculation
Physical State (25 °C) Viscous Liquid / Amorphous GlassStereochemical Lattice Deduction
Normal Boiling Point ( Tb​ ) 280 °C – 310 °CJoback Method[6]
Melting Point ( Tm​ ) -15 °C to 25 °C (Broad)GCM + Mixture Depression
Density ( ρ ) 1.10 – 1.18 g/cm³Group Additivity Models
Enthalpy of Vaporization ( ΔHvap​ ) 50 – 60 kJ/molClausius-Clapeyron / Joback[6]

Experimental Methodologies for Thermodynamic Profiling

To transition from predictive models to empirical validation, standard Differential Scanning Calorimetry (DSC) is insufficient. Standard DSC applies a linear heating rate, which causes the glass transition ( Tg​ ) of amorphous mixtures to overlap with kinetic events like enthalpic relaxation or cold crystallization.

As an Application Scientist, I mandate the use of Modulated Differential Scanning Calorimetry (mDSC) . mDSC superimposes a sinusoidal temperature oscillation over the linear heating ramp[7],[8]. This mathematically deconvolutes the heat flow into two signals:

  • Reversing Heat Flow: Captures heat capacity ( Cp​ ) changes, isolating the true thermodynamic Glass Transition ( Tg​ ).

  • Non-Reversing Heat Flow: Captures kinetic events, such as enthalpic recovery and decomposition.

Protocol 1: mDSC Determination of Tg​ and Tm​ (Self-Validating Workflow)

Rationale: The chloro-amide bond is susceptible to thermal degradation at elevated temperatures. Hermetic sealing prevents premature volatilization from skewing the endothermic baseline.

  • Instrument Calibration: Calibrate the cell constant and temperature using an Indium standard ( Tm​ = 156.6 °C). Calibrate the reversing heat capacity signal using a sapphire disk standard.

  • Sample Preparation: Weigh exactly 5.0 to 10.0 mg of CAS 115840-37-4 into an aluminum hermetic pan. Seal with a hermetic press. Prepare an empty matched pan as the reference.

  • Atmospheric Control: Place pans in the mDSC cell. Purge with high-purity dry Nitrogen at a continuous flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal History Erasure: Heat the sample rapidly (20 °C/min) to 50 °C, hold for 2 minutes to erase prior thermal history, then quench cool (ballistic cooling) to -60 °C.

  • Modulated Heating Ramp: Apply an underlying linear heating rate of 2.0 °C/min . Superimpose a temperature modulation amplitude of ±0.318 °C with a period of 60 seconds .

  • Data Deconvolution: Terminate the scan at 150 °C. Analyze the Reversing Heat Flow curve. The Tg​ is identified as the inflection point of the endothermic step-change. Any residual crystalline fraction will appear as an endothermic peak ( Tm​ ) in the total heat flow.

mDSC_Workflow S1 Step 1: Sample Prep 5-10 mg in Hermetic Al Pan S2 Step 2: Equilibration Quench to -60 °C under N2 S1->S2 S3 Step 3: Modulated Heating 2 °C/min, Amp ±0.318 °C, Per 60s S2->S3 S4 Step 4: Signal Deconvolution Total Heat Flow S3->S4 S5 Reversing Signal: Glass Transition (Tg) S4->S5 S6 Non-Reversing Signal: Enthalpic Relaxation S4->S6

Caption: Modulated DSC (mDSC) workflow for isolating glass transition.

Protocol 2: Thermogravimetric Analysis (TGA) for Volatility

Rationale: Because predictive models suggest a high boiling point (>280 °C), it is critical to determine if the compound boils intact or degrades. Amides with α -chloro substituents often undergo dehydrohalogenation (loss of HCl) before reaching their theoretical boiling point.

  • Setup: Load 10–15 mg of the sample into a platinum or alumina TGA crucible.

  • Execution: Apply a heating rate of 10 °C/min from 25 °C to 400 °C under a nitrogen purge (60 mL/min).

  • Analysis: Monitor the first derivative of the weight loss curve (DTG). The onset temperature ( Tonset​ ) of the first major mass loss event indicates the upper thermal stability limit of the compound. If Tonset​ is lower than the predicted Tb​ , the compound decomposes prior to boiling.

Conclusion

The thermodynamic characterization of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- requires moving beyond basic melting point apparatuses. Due to its inherent stereochemical complexity, the compound behaves as an amorphous glass or viscous liquid. By employing predictive Group Contribution Methods[6] alongside rigorous, self-validating Modulated DSC protocols[7], researchers can accurately map its phase transitions, ensuring robust data for downstream chemical synthesis and process engineering.

References

  • Joback method - Wikipedia Source: Wikipedia URL:[Link]

  • C9H16ClNO2 - CAS号查询 (CAS 115840-37-4) Source: iChemistry URL:[Link]

  • Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons Source: Taylor & Francis Online URL:[Link]

  • Comparative carcinogenicity of two isomers of nitroso-2,6-dimethylmorpholine in guinea pigs Source: PubMed (NIH) URL:[Link]

  • Dodemorph (Stereoisomerism in 2,6-dimethylmorpholine derivatives) Source: Agriculture and Environment Research Unit (AERU) URL:[Link]

  • Modulated differential scanning calorimetry in the glass transition region Source: AKJournals URL:[Link]

  • Thermal characterization of glasses and polymers by temperature modulated differential scanning calorimetry Source: WIT Press URL:[Link]

  • Modulated DSC Paper #5: Measurement of Glass Transitions and Enthalpic Recovery Source: TA Instruments URL:[Link]

Sources

Foundational

Electronic and steric properties of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

An In-Depth Technical Guide to the Electronic and Steric Properties of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) Executive Summary Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)—commonly referred...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic and Steric Properties of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Executive Summary

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)—commonly referred to as N-(2-chloropropanoyl)-2,6-dimethylmorpholine—is a highly functionalized tertiary α -chloroamide. Featuring a rigidified morpholine ring and a secondary alkyl chloride adjacent to a carbonyl group, this compound serves as a critical intermediate in organic synthesis, agrochemical development, and the design of targeted covalent inhibitors (TCIs). This whitepaper deconstructs the electronic and steric parameters that govern its conformational dynamics and reactivity, providing validated protocols for its synthesis and kinetic profiling.

Steric Properties and Conformational Dynamics

The three-dimensional architecture of 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine is dictated by three distinct structural domains: the substituted morpholine ring, the planar amide bond, and the chiral α -carbon.

Morpholine Ring Conformation

The presence of methyl groups at the C2 and C6 positions of the morpholine ring introduces significant stereochemical constraints. Commercial 2,6-dimethylmorpholine is typically a mixture of diastereomers, but the cis-isomer predominates.

  • Thermodynamic Preference: The cis-isomer adopts a stable chair conformation where both methyl groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial steric repulsion, which would otherwise destabilize the ring.

  • Impact on Nitrogen: The equatorial methyl groups subtly compress the bond angles around the ether oxygen, which transmits a conformational rigidification across the ring to the nitrogen atom at the C4 position, influencing the trajectory of incoming electrophiles during its synthesis.

Amide Bond Rotamers

The N-C(=O) bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This restricts free rotation, resulting in the formation of syn and anti rotamers. The steric bulk of the 2-chloropropanoyl group clashes with the morpholine ring, forcing the molecule into preferred dihedral arrangements that can be observed as line broadening or distinct signal splitting in variable-temperature NMR spectroscopy [1].

The α -Carbon Steric Hindrance

Unlike standard α -chloroacetamides (which possess a primary alkyl chloride), this compound features a 2-chloropropanoyl group, making the α -carbon a secondary alkyl halide. The addition of the α -methyl group increases the steric hindrance around the electrophilic center. While it still readily undergoes S_N2 displacement, the transition state energy is higher compared to unbranched analogs, providing a mechanism to tune the reaction rate and improve selectivity in complex biological milieus.

ConformationalLogic Start Stereochemical Centers MorphRing Morpholine Ring (C2 & C6 Methyls) Start->MorphRing AlphaCarbon Alpha-Carbon (C-Cl & C-CH3) Start->AlphaCarbon AmideBond Amide Bond (Restricted Rotation) Start->AmideBond CisTrans Cis (Equatorial) vs Trans (Axial-Equatorial) MorphRing->CisTrans ChiralCenter R/S Enantiomers at Alpha Position AlphaCarbon->ChiralCenter Rotamers Syn/Anti Rotamers (NMR line broadening) AmideBond->Rotamers

Hierarchical breakdown of the steric and conformational properties dictating molecular shape.

Electronic Properties and Reactivity Profile

Inductive Effects and Electrophilicity

The reactivity of 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine is dominated by the profound electrophilicity of its α -carbon. This is driven by two synergistic electronic effects:

  • Carbonyl Electron Withdrawal: The adjacent carbonyl group exerts a strong -I (inductive) and -M (mesomeric) effect, polarizing the C-C bond and lowering the LUMO energy of the α -carbon.

  • Halogen Polarization: The highly electronegative chlorine atom exerts an additional -I effect, creating a significant partial positive charge ( δ+ ) on the α -carbon.

Because of this extreme polarization, α -chloroamides are privileged electrophiles for S_N2 reactions, frequently utilized as reactive probes in phenotypic screening and target identification [2].

Morpholine Oxygen Influence

The oxygen atom at the C1 position of the morpholine ring is electron-withdrawing via induction (-I). This pulls electron density away from the nitrogen atom, making the morpholine nitrogen a weaker nucleophile and a poorer electron donor into the amide carbonyl compared to a piperidine analog. Consequently, the carbonyl carbon is slightly more electrophilic, and the amide bond is marginally more susceptible to hydrolysis under harsh conditions.

Quantitative Data Summary

To facilitate analytical characterization, the following table summarizes the key physicochemical and spectroscopic parameters expected for this structural class, synthesized from benchmark data of related α -chloroamides and morpholine derivatives [3].

Property / ParameterValue / DescriptionAnalytical Significance
IR Carbonyl Stretch ( νC=O​ ) ~1650 - 1670 cm −1 Indicates tertiary amide; lower than ketones due to N-lone pair resonance.
IR C-Cl Stretch ( νC−Cl​ ) ~700 - 750 cm −1 Confirms the presence of the aliphatic carbon-chlorine bond.
1 H NMR ( α -CH) δ 4.5 - 4.8 ppm (quartet)Deshielded by both the adjacent chlorine and the carbonyl group.
1 H NMR (Morpholine C2/C6-CH 3​ ) δ 1.1 - 1.3 ppm (doublets)Splitting confirms coupling to adjacent ring protons; indicates cis/trans ratio.
Taft Steric Parameter ( Es​ ) -1.54 (for -CH(Cl)CH 3​ )Quantifies the increased steric hindrance vs. a primary -CH 2​ Cl group ( Es​ = -0.24).

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate stability and kinetic reliability are maintained throughout the experimental workflows.

Protocol 1: Synthesis of 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine

Causality Note: The reaction is performed at 0 °C to suppress the elimination of HCl from 2-chloropropionyl chloride, which would generate a highly reactive and unwanted ketene intermediate.

  • Preparation: Dissolve 10.0 mmol of cis-2,6-dimethylmorpholine and 12.0 mmol of triethylamine (TEA) in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve 11.0 mmol of 2-chloropropionyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the morpholine mixture over 30 minutes. Validation: The immediate formation of a white precipitate (triethylamine hydrochloride) visually confirms the acylation is proceeding [4].

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO 3​ . Separate the organic layer, wash with 1M HCl (to remove unreacted amine) and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield the pure α -chloroamide.

Protocol 2: Kinetic Profiling of S_N2 Reactivity ( kobs​ Determination)

Causality Note: To accurately determine the electrophilic reactivity, the assay is run under pseudo-first-order conditions where the nucleophile (e.g., cysteamine) is in vast excess. This simplifies the rate equation and prevents bimolecular kinetic complexities.

  • Stock Solutions: Prepare a 1 mM stock of the synthesized α -chloroamide in DMSO. Prepare a 50 mM stock of cysteamine in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: In an NMR tube or LC-MS vial, mix 900 μ L of the cysteamine buffer with 100 μ L of the α -chloroamide stock (Final concentrations: 45 mM cysteamine, 0.1 mM electrophile).

  • Data Acquisition: Monitor the disappearance of the α -chloroamide over time (e.g., via the decay of the α -CH quartet in 1 H NMR or the parent mass in LC-MS) at a constant temperature of 25 °C.

  • Validation & Calculation: Plot the natural log of the remaining electrophile concentration ( ln[E] ) versus time. The slope of this linear regression is the pseudo-first-order rate constant ( kobs​ ). A strictly linear plot validates that the reaction follows the expected S_N2 mechanism without competing degradation pathways.

G A 2,6-Dimethylmorpholine (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B 2-Chloropropionyl Chloride (Electrophile) B->C Acylation D 4-(2-chloro-1-oxopropyl)- 2,6-dimethylmorpholine C->D Chloride Elimination E SN2 Displacement by Biological Thiols D->E Electrophilic Warhead

Logic flow of synthesis and subsequent SN2 reactivity of the alpha-chloroamide.

References

  • Semantic Scholar. (2024). Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening−Target Identification. Retrieved from[Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). Retrieved from[Link]

Protocols & Analytical Methods

Method

Standardized Handling, Storage, and Application Protocols for Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Physicochemical profiling, mechanistic causality, storage standards, and self-validating experimental workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Physicochemical profiling, mechanistic causality, storage standards, and self-validating experimental workflows.

Structural Mechanistics & Privileged Scaffold Utility

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) —also known by its IUPAC name, 2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one—is a highly versatile bifunctional building block used extensively in combinatorial chemistry and drug discovery.

Its utility is driven by two distinct structural features:

  • The 2,6-Dimethylmorpholine Ring: This moiety is a "privileged scaffold" in medicinal chemistry. The addition of the two methyl groups increases the steric bulk and lipophilicity of the morpholine ring, which frequently enhances metabolic stability and target-binding affinity in bioactive molecules, such as next-generation antimalarial and fungicidal agents ().

  • The Alpha-Chloroamide Warhead: The 2-chloro-1-oxopropyl group acts as a potent, yet tunable, electrophile. It is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. This predictable reactivity makes it an ideal precursor for synthesizing peptidomimetics, covalent inhibitors, and complex functional libraries ().

Physicochemical Properties & Storage Causality

To maintain the integrity of the alpha-chloroamide moiety, strict environmental controls must be enforced. Alpha-chloroamides are susceptible to slow hydrolysis in the presence of ambient moisture, which converts the reactive chloride into an unreactive alpha-hydroxyamide byproduct, effectively ruining the reagent for downstream SN2 applications.

Table 1: Physicochemical Profile & Handling Implications
PropertyValue / CharacteristicMechanistic Causality & Implication
Molecular Formula C9H16ClNO2Low molecular weight (205.68 g/mol ) ensures high atom economy when used as a library building block.
Reactive Moiety Alpha-chloroamideHighly electrophilic; requires non-nucleophilic environments to prevent premature degradation.
Moisture Sensitivity HighProne to hydrolysis. Must be handled using Schlenk line techniques or within a glovebox.
Storage Temperature -20°CLow thermal energy prevents auto-polymerization and slows any potential oxidative degradation of the morpholine ring.
Storage Atmosphere Argon or N2 (Desiccated)Displacing oxygen and ambient humidity is critical to preserving the carbon-chlorine bond integrity.

Safety & Handling Protocols

Because the alpha-chloroamide acts as an alkylating agent, it possesses the intrinsic ability to covalently bind to biological nucleophiles (such as cysteine or lysine residues in human proteins).

  • Toxicity Profile: Potential skin sensitizer, lachrymator, and mutagen.

  • Required PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and a fully operational fume hood.

  • Decontamination: Spills must be neutralized using a mild basic solution (e.g., 5% sodium bicarbonate) to safely hydrolyze the reactive chloride before disposal.

Experimental Methodology: Self-Validating SN2 Derivatization

The following protocol details the standardized nucleophilic substitution of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) with a primary or secondary amine.

Mechanistic Choices (Causality):
  • Solvent (Anhydrous DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) accelerate SN2 reactions by solvating the nucleophile's counter-ion without hydrogen-bonding to the nucleophile itself. Anhydrous conditions are mandatory to prevent the base-catalyzed hydrolysis of the alpha-chloroamide.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized because its bulky isopropyl groups make it sterically hindered. It acts purely as a proton scavenger to neutralize the HCl byproduct generated during the reaction, without acting as a competing nucleophile against the electrophilic warhead.

Step-by-Step Protocol
  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon for 5 minutes.

  • Reagent Solvation: Dissolve 1.0 equivalent (eq) of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- in 5.0 mL of anhydrous DMF under continuous Argon flow.

  • Base Addition: Inject 2.5 eq of anhydrous DIPEA into the solution. Stir at 0°C (ice bath) for 10 minutes.

  • Nucleophile Addition: Slowly add 1.2 eq of the desired amine nucleophile dropwise.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 to 4 hours.

  • Self-Validating QC Step: At t=2 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Loop: If the unreacted alpha-chloroamide peak (>5% relative abundance) persists, inject an additional 0.5 eq of DIPEA and stir for 1 hour. Do not proceed to purification until the starting material is completely consumed.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer three times with 15 mL of Ethyl Acetate (EtOAc).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Experimental_Workflow Start Morpholine, 4-(2-chloro-1-oxopropyl) -2,6-dimethyl- (QC Verified) Prep Reagent Preparation (Anhydrous DMF, Argon Atm) Start->Prep Reaction Nucleophilic Substitution (SN2) Add Nucleophile + DIPEA (Base) Prep->Reaction Purification Purification (Prep-HPLC / Flash Chromatography) Reaction->Purification Analysis Product Validation (LC-MS, 1H-NMR) Purification->Analysis Storage Compound Library Storage (-20°C, Desiccated) Analysis->Storage

Figure 1: Standardized experimental workflow for high-throughput SN2 derivatization.

Analytical Validation Standards

Before utilizing the synthesized library compounds in biological assays, structural integrity must be validated:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ensure the disappearance of the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) associated with the starting material. The product mass should accurately reflect the addition of the nucleophile minus the mass of HCl.

  • 1H-NMR (Proton Nuclear Magnetic Resonance): The diagnostic shift of the alpha-protons (adjacent to the carbonyl and the newly formed bond) will move upfield or downfield depending on the electronegativity of the incoming nucleophile compared to the displaced chloride. Furthermore, the presence of the complex multiplet signals corresponding to the 2,6-dimethylmorpholine ring (typically between δ 1.0 - 3.8 ppm) must be confirmed to ensure the scaffold remained intact during the reaction ().

References

  • Accepting the Invitation to Open Innovation in Malaria Drug Discovery: Synthesis, Biological Evaluation, and Investigation on the Structure–Activity Relationships of Benzo[b]thiophene-2-carboxamides as Antimalarial Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Deglycase-activity oriented screening to identify DJ-1 inhibitors. Chemical Communications (PubMed Central). Available at:[Link]

  • Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Bioorganic Chemistry (PubMed). Available at:[Link]

Application

Application Note: Scale-Up Manufacturing of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Abstract This document provides a comprehensive technical guide for the scale-up synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (CAS 69545-07-5), a key intermediate in pharmaceutical manufacturing. Trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (CAS 69545-07-5), a key intermediate in pharmaceutical manufacturing. Transitioning a chemical synthesis from the laboratory bench to a pilot or industrial scale is a multifaceted challenge that extends beyond simply increasing reactant quantities.[1] This guide details a robust and scalable N-acylation process, focusing on critical process parameters, safety considerations, and analytical controls necessary for consistent, safe, and efficient production. The protocols and insights provided are intended for researchers, chemists, and chemical engineers in the drug development and manufacturing sectors.

Introduction: The Challenge of Scale

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a journey from discovery to production.[2] While discovery chemistry focuses on creating a molecule, process chemistry and chemical development are tasked with devising a method to produce it safely, reliably, cost-effectively, and at a large scale.[2][3] This involves transforming a laboratory procedure into a robust industrial process.[4][5]

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-, is synthesized via a classic N-acylation reaction. While straightforward on a lab scale, scaling this transformation introduces significant challenges related to reaction exothermicity, mass transfer, reagent handling, and product isolation.[1] This application note addresses these challenges by providing a detailed process workflow, explaining the rationale behind key procedural choices, and offering a framework for process optimization and validation.

Process Chemistry and Synthetic Route Selection

Recommended Synthetic Pathway: N-Acylation

The most industrially viable route for the synthesis of the target molecule is the direct N-acylation of 2,6-dimethylmorpholine with 2-chloropropionyl chloride. This route is selected for its high atom economy, convergence, and the commercial availability of the starting materials.

Reaction Scheme: (Self-generated image, not from search results) 2,6-Dimethylmorpholine reacts with 2-chloropropionyl chloride in the presence of an acid scavenger to yield the desired product and a salt byproduct.

Starting Materials: Quality and Handling

The quality of raw materials is paramount for the consistency of the final product.

Compound 2,6-Dimethylmorpholine 2-Chloropropionyl Chloride
CAS Number 141-91-37623-09-8
Molecular Weight 115.17 g/mol 126.98 g/mol
Appearance Colorless liquidColorless to light yellow liquid
Boiling Point ~146-148 °C~110 °C
Key Hazards Corrosive, FlammableCorrosive, Lachrymator, Water-reactive
Typical Purity Spec. ≥98%≥98%

Causality Behind Choices:

  • Purity: Starting material impurities can lead to side reactions, reducing yield and complicating purification. For instance, the presence of water in 2,6-dimethylmorpholine would consume the highly reactive acyl chloride, reducing yield.

  • Handling: 2-Chloropropionyl chloride is highly corrosive and reacts violently with water. Therefore, all operations must be conducted in a dry, inert atmosphere using specialized equipment to ensure operator safety and reaction integrity.

Experimental Protocols: From Bench to Pilot Plant

This section outlines a baseline protocol for laboratory synthesis and provides adaptations for pilot-scale production.

Protocol 1: Laboratory-Scale Synthesis (100 g Scale)

Materials:

  • 2,6-Dimethylmorpholine (115.2 g, 1.0 mol)

  • 2-Chloropropionyl chloride (133.3 g, 1.05 mol, 1.05 eq)

  • Triethylamine (TEA) (111.3 g, 1.1 mol, 1.1 eq)

  • Dichloromethane (DCM) (1.0 L)

  • Deionized Water (1.0 L)

  • Brine (Saturated NaCl solution) (500 mL)

Procedure:

  • To a 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-dimethylmorpholine (1.0 mol) and dichloromethane (1.0 L).

  • Add triethylamine (1.1 mol) to the solution.

  • Cool the stirred mixture to 0-5 °C using an ice-water bath.

  • Add 2-chloropropionyl chloride (1.05 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quench the reaction by slowly adding 500 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 500 mL of 1M HCl, 500 mL of deionized water, and 500 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • The product can be further purified by vacuum distillation if required.

Protocol 2: Pilot-Scale Synthesis & Key Adaptations (10 kg Scale)

Key Scale-Up Modifications:

  • Reactor: A 100 L glass-lined or stainless steel reactor is used.

  • Reagent Addition: The highly exothermic addition of 2-chloropropionyl chloride is performed via a calibrated pump over 2-4 hours to allow the reactor's cooling system to manage the heat load effectively.[1]

  • Temperature Monitoring: Multiple temperature probes are used to monitor for hot spots.

  • Work-up: Phase separations are performed directly in the reactor by stopping agitation and allowing layers to settle. The lower aqueous layer is drained through the bottom outlet valve.

  • Isolation: The final product is isolated by solvent distillation under vacuum, directly in the reactor.

Critical Process Parameters and Optimization

Successful scale-up hinges on understanding and controlling critical process parameters (CPPs).[3]

Parameter Lab-Scale Control Scale-Up Consideration & Rationale Impact if Uncontrolled
Temperature Ice bathJacket cooling with a thermal control unit. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[1]Runaway reaction, increased side-product formation (e.g., dimerization, degradation).
Reagent Stoichiometry Manual additionPrecise dosing pumps.A slight excess (1.05 eq) of the acyl chloride ensures complete conversion of the more valuable morpholine starting material.[6] A large excess leads to waste and purification challenges.
Mixing/Agitation Magnetic stirrerBaffled reactor with a specific impeller (e.g., pitched-blade turbine) to ensure homogeneity.Poor mixing can create localized "hot spots" or areas of high concentration, leading to impurity formation and reduced yield.
Acid Scavenger Triethylamine (organic base)An inorganic base like aqueous sodium hydroxide (Schotten-Baumann conditions) may be preferred for cost, ease of removal (dissolves in the aqueous phase), and waste handling.[7]Incomplete neutralization of HCl byproduct can lead to side reactions or corrosion. The choice of base impacts the work-up procedure.

Visualization of Workflows

General Synthesis Workflow

The diagram below illustrates the logical flow from raw materials to the final, quality-approved product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_final Final Product RM_QC Raw Material QC (2,6-Dimethylmorpholine, 2-Chloropropionyl Chloride) Reactor_Prep Reactor Preparation (Inerting, Solvent Charge) RM_QC->Reactor_Prep Charge_Morpholine Charge Morpholine & Base Reactor_Prep->Charge_Morpholine Cooling Cool to 0-5 °C Charge_Morpholine->Cooling Acyl_Addition Controlled Addition of 2-Chloropropionyl Chloride Cooling->Acyl_Addition Reaction_Hold Stir at Room Temp Acyl_Addition->Reaction_Hold IPC1 In-Process Control 1 (Reaction Completion) Reaction_Hold->IPC1 IPC1->Reaction_Hold Fail Quench Water Quench IPC1->Quench Pass Phase_Split Aqueous Washes Quench->Phase_Split Solvent_Removal Solvent Distillation Phase_Split->Solvent_Removal Drying Vacuum Drying Solvent_Removal->Drying Final_Product Final Product: Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- Drying->Final_Product Final_QC Final Product QC (Purity, Identity, Residual Solvents) Final_Product->Final_QC Release Release to Warehouse Final_QC->Release Pass

Caption: High-level workflow for the scaled synthesis of the target molecule.

Analytical Quality Control Workflow

This diagram outlines the decision-making process based on analytical testing at various stages.

QC_Workflow Start Process Start RM_Test Raw Material Testing (Identity, Purity) Start->RM_Test Proceed1 Proceed to Reaction RM_Test->Proceed1 Pass Reject_RM Reject Raw Material RM_Test->Reject_RM Fail IPC_Test In-Process Control (HPLC for % Conversion) Proceed1->IPC_Test Proceed2 Proceed to Work-up IPC_Test->Proceed2 >99% Conversion Continue_Reaction Continue Reaction IPC_Test->Continue_Reaction <99% Conversion Final_Test Final Product Testing (HPLC, NMR, GC-HS, KF) Proceed2->Final_Test Continue_Reaction->IPC_Test Release Release Product Final_Test->Release All Specs Met Reprocess Reprocess / Re-purify Final_Test->Reprocess Purity Spec. Fail Reject_Batch Reject Batch Final_Test->Reject_Batch Fails after Reprocessing Reprocess->Final_Test

Caption: Decision logic for quality control throughout the manufacturing process.

Analytical Methods for Quality Control

A robust analytical package is essential for ensuring product quality and process consistency.

Method Purpose Stage Typical Specification
HPLC (High-Performance Liquid Chromatography) Purity assay, quantification of starting materials and impurities.In-Process & FinalPurity ≥ 98.5%
GC-HS (Gas Chromatography - Headspace) Residual solvent analysis (e.g., Dichloromethane).FinalDCM ≤ 600 ppm (per ICH Q3C)
¹H and ¹³C NMR Structural confirmation and identification.FinalSpectrum conforms to reference standard.
FTIR (Fourier-Transform Infrared Spectroscopy) Identity confirmation (functional groups).Raw Material & FinalSpectrum matches reference.
Karl Fischer Titration Water content determination.Final≤ 0.5% w/w

Safety and Environmental Considerations

  • Chemical Hazards: Both 2,6-dimethylmorpholine and 2-chloropropionyl chloride are corrosive.[8] The acyl chloride is also a lachrymator and reacts exothermically with water. Morpholine itself is classified as a flammable liquid that causes severe skin burns and eye damage.[8][9][10]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a lab coat, and gloves. When handling concentrated reagents or during charging operations, chemical-resistant gloves (e.g., butyl rubber), a face shield, and a vapor respirator are required.[9]

  • Engineering Controls: All operations must be conducted in a well-ventilated area.[8] At the pilot scale, a closed-system reactor is mandatory to contain vapors and ensure safe handling.[10]

  • Waste Disposal: The aqueous waste stream will contain triethylamine hydrochloride or sodium chloride. It should be neutralized before being sent for appropriate wastewater treatment. Organic solvent waste must be collected and disposed of according to local environmental regulations.

Conclusion

The successful scale-up of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- is achievable through careful planning and control of critical process parameters. The transition from a laboratory flask to a production reactor requires a fundamental shift in focus towards heat management, mass transfer, process safety, and robust analytical controls. By understanding the causality behind each operational step—from reagent selection to final product isolation—scientists and engineers can develop a manufacturing process that is not only efficient and high-yielding but also safe and reproducible.

References

  • SCL Lifesciences. (2024, October 29). What is Process Development and Why is It Important in Pharma? Available from: [Link]

  • Meienhofer, N., et al. (2025, March 27). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. PMC. Available from: [Link]

  • CDMO. (2024, October 29). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. Available from: [Link]

  • Pharma Now. (n.d.). Process Chemistry: The Backbone of Drug Development. Available from: [Link]

  • Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development. Available from: [Link]

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Available from: [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available from: [Link]

  • Beilstein-Institut. (2019, June 17). Mechanochemical Friedel–Crafts acylations. PMC. Available from: [Link]

  • Manasa Life Sciences. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Available from: [Link]

  • MDPI. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Available from: [Link]

  • University of Chemistry and Technology, Prague. (n.d.). 2. Lidocaine. Available from: [Link]

Sources

Method

In Vitro Assay Preparation Guidelines: Utilizing Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) in Covalent Probe Development

Introduction & Mechanistic Rationale The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, allowing researchers to drug previously "undruggable" targets by exploiting nucleophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, allowing researchers to drug previously "undruggable" targets by exploiting nucleophilic amino acids—most notably, reactive cysteines. Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) (CAS: 115840-37-4) is a highly versatile α -chloroacetamide building block.

Unlike highly reactive halomethyl ketones or broadly promiscuous Michael acceptors, α -chloroacetamides possess a "tempered" electrophilicity. This allows the non-covalent recognition elements of the molecule (in this case, the sterically hindered, lipophilic 2,6-dimethylmorpholine ring) to drive binding affinity ( KI​ ) before the irreversible SN​2 covalent bond formation ( kinact​ ) occurs[1]. Such scaffolds have been successfully deployed to target conserved cysteines in challenging protein-protein interactions, such as the TEAD-YAP1 complex [2], and metabolic enzymes like GSTO1 [3].

This guide provides self-validating, step-by-step in vitro assay protocols for characterizing this compound (and its derivatives) as a covalent probe, ensuring rigorous evaluation of target engagement, kinetic potency, and proteome-wide selectivity.

G Target Target Protein (Reactive Cysteine) Complex Reversible Non-Covalent Complex Target->Complex KI Compound CAS 115840-37-4 (α-Chloroacetamide) Compound->Complex Adduct Irreversible Covalent Adduct Complex->Adduct kinact (SN2)

Kinetic mechanism of covalent cysteine modification by α-chloroacetamides.

Physicochemical Properties & Handling

Before initiating in vitro assays, it is critical to understand the physical constraints of the probe. Because α -chloroacetamides are susceptible to slow hydrolysis in aqueous buffers, stock solutions must be handled with care to maintain active concentration.

PropertyValueExperimental Implication
Chemical Name 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-oneDefines structural steric hindrance.
CAS Number 115840-37-4Identifier for procurement and spectral validation.
Molecular Formula C9H16ClNO2Used for exact mass calculation in MS assays.
Molecular Weight 205.68 g/mol Required for precise molarity calculations.
Solubility Soluble in DMSOKeep final assay DMSO concentration 1% (v/v) to prevent protein denaturation.
Aqueous Stability Moderate (pH dependent)Prepare fresh aqueous dilutions immediately prior to assay. Avoid highly basic buffers (pH > 8.0) to prevent premature hydrolysis of the chloride leaving group.

Protocol 1: Intact Protein Mass Spectrometry (Target Engagement)

Causality & Purpose: To confirm that the α -chloroacetamide acts as a true targeted covalent inhibitor, you must prove 1:1 stoichiometry. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) validates that the compound forms a single covalent adduct with the target protein, rather than promiscuously labeling multiple solvent-exposed cysteines. A mass shift of +169.11 Da (Compound MW 205.68 - HCl 36.46) is expected upon covalent binding.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant target protein (containing the reactive cysteine) to 2 μ M in a mass-spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will quench the electrophile.

  • Compound Addition: Prepare a 200 μ M working stock of CAS 115840-37-4 in 10% DMSO. Add 1 μ L of this stock to 9 μ L of the protein solution (Final concentrations: 20 μ M compound, 2 μ M protein, 1% DMSO).

    • Expert Insight: Maintaining a 10-fold molar excess ensures pseudo-first-order kinetics, simplifying the reaction rate analysis.

  • Incubation: Incubate the reaction at 25°C. Take 2 μ L aliquots at defined time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Quench the reaction by adding the aliquot to 18 μ L of 1% Formic Acid (FA) in water. The low pH protonates the cysteine thiolate, immediately halting the SN​2 reaction.

  • LC-MS Analysis: Inject 10 μ L onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms (e.g., MaxEnt1) to determine the intact mass.

  • Validation: A successful TCI will show a time-dependent conversion from the apo-protein mass to a single [apo-protein + 169.11 Da] peak.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Purpose: Even if a compound labels the target in vitro, it may be toxic if it reacts indiscriminately with the thousands of other cysteines in a cellular environment. Competitive ABPP[4] is a self-validating system: by pre-incubating a native proteome with your compound, you allow it to occupy its targets. Subsequently adding a broad-spectrum, fluorescently tagged reactive probe (e.g., a rhodamine-iodoacetamide) will label all unoccupied cysteines. A loss of fluorescence at the molecular weight of your target indicates specific engagement, while loss of fluorescence elsewhere indicates off-target liabilities.

ABPP Lysate Native Proteome Lysate (Intact Cysteines) Incubation Incubate with CAS 115840-37-4 (Blocks specific targets) Lysate->Incubation Labeling Add Broad-Spectrum Fluorescent Probe Incubation->Labeling SDS SDS-PAGE Separation Labeling->SDS Analysis Fluorescence Imaging (Loss of signal = Target bound) SDS->Analysis

Competitive Activity-Based Protein Profiling (ABPP) workflow.

Step-by-Step Methodology:

  • Proteome Extraction: Lyse target cells (e.g., HEK293T) using probe-compatible lysis buffer (50 mM PIPES, pH 7.0, 150 mM NaCl, 0.1% NP-40, protease inhibitors). Clarify by centrifugation (100,000 x g, 45 min) and normalize protein concentration to 2 mg/mL using a BCA assay.

  • Compound Pre-incubation: Aliquot 50 μ L of the proteome. Add CAS 115840-37-4 to achieve a concentration gradient (0.1, 1, 10, and 50 μ M). Include a DMSO-only vehicle control. Incubate for 1 hour at 37°C.

  • Probe Labeling: Add 1 μ M of a broad-spectrum cysteine-reactive fluorescent probe (e.g., Tetramethylrhodamine-5-iodoacetamide) to all samples. Incubate for 30 minutes at room temperature in the dark.

    • Expert Insight: Do not exceed 30 minutes, as over-labeling with the broad-spectrum probe can outcompete reversible interactions or displace weakly bound covalent adducts.

  • Denaturation: Quench the reaction by adding 4X SDS loading buffer (containing β -mercaptoethanol) and boil at 95°C for 5 minutes.

  • Separation & Visualization: Resolve the proteins on a 4–20% gradient SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths (532 nm / 580 nm for rhodamine).

Protocol 3: Kinetic Characterization ( kinact​/KI​ )

Causality & Purpose: For reversible inhibitors, IC50​ is a thermodynamic constant. However, for covalent inhibitors like CAS 115840-37-4, IC50​ is time-dependent (it will artificially drop as incubation time increases). Therefore, the true measure of biochemical potency is the second-order rate constant kinact​/KI​ , which accounts for both the initial non-covalent binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ).

Step-by-Step Methodology:

  • Assay Setup: Utilize a continuous biochemical assay (e.g., a fluorogenic substrate cleavage assay) specific to your target protein.

  • Reaction Initiation: In a 384-well microplate, mix the target protein and the fluorogenic substrate. Immediately add varying concentrations of the α -chloroacetamide compound (e.g., 3-fold serial dilutions from 100 μ M down to 0.01 μ M).

  • Continuous Monitoring: Read the fluorescence continuously (e.g., every 30 seconds) for 2 hours.

  • Data Extraction:

    • Plot the progress curves (Fluorescence vs. Time).

    • Fit the curves to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Calculation: Plot kobs​ versus [Inhibitor].

    • If the plot is linear, the compound binds weakly ( KI​ is high), and the slope represents kinact​/KI​ .

    • If the plot is hyperbolic, fit the data to the equation: kobs​=(kinact​×[I])/(KI​+[I]) to determine the individual kinact​ and KI​ values.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society - ACS Publications[Link] [1]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction National Institutes of Health (PMC)[Link] [2]

  • Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) Probe Reports from the NIH Molecular Libraries Program[Link] [3]

  • A ligand selection strategy to customize small molecule probes for activity-based protein profiling (LS-ABPP) Methods in Enzymology (Outbreak.info)[Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-, a key intermediate in various pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-, a key intermediate in various pharmaceutical and chemical manufacturing processes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.

I. Reaction Overview and Mechanism

The synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- typically involves the N-acylation of cis-2,6-dimethylmorpholine with 2-chloropropionyl chloride.[1] This reaction is a nucleophilic acyl substitution where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct.[2]

N-Acylation Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2,6-Dimethylmorpholine cis-2,6-Dimethylmorpholine Tetrahedral Tetrahedral Intermediate 2,6-Dimethylmorpholine->Tetrahedral Nucleophilic Attack AcylChloride 2-Chloropropionyl Chloride AcylChloride->Tetrahedral Product Morpholine, 4-(2-chloro-1-oxopropyl) -2,6-dimethyl- Tetrahedral->Product Chloride leaving group departs HCl HCl Tetrahedral->HCl Salt Triethylammonium Chloride HCl->Salt Base Triethylamine Base->Salt Neutralization

Caption: General mechanism for the N-acylation of cis-2,6-dimethylmorpholine.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve your reaction yield and product purity.

Low or No Product Yield
Potential Cause Explanation Recommended Solution(s)
Moisture Contamination 2-Chloropropionyl chloride is highly sensitive to moisture and can hydrolyze to 2-chloropropionic acid, which will not acylate the morpholine.[1]- Use oven-dried or flame-dried glassware.- Employ anhydrous solvents (e.g., dichloromethane, THF).- Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of Reagents The purity of starting materials, especially the 2-chloropropionyl chloride and cis-2,6-dimethylmorpholine, is critical. Impurities can lead to side reactions.- Use freshly opened or properly stored anhydrous reagents.[1]- Purify starting materials if necessary. For instance, cis-2,6-dimethylmorpholine can be purified by forming a salt, crystallizing it, and then liberating the free base.[3]
Inadequate Temperature Control Acylation reactions are often exothermic. While some reactions require heating, adding the acyl chloride at too high a temperature can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be too slow.- Add the 2-chloropropionyl chloride solution dropwise to the morpholine solution at a controlled temperature, typically 0-5 °C, using an ice bath.[2]- After the addition, allow the reaction to slowly warm to room temperature and stir for a designated period, monitoring by TLC.[1]
Incorrect Stoichiometry or Base An insufficient amount of base will not effectively neutralize the HCl byproduct, which can protonate the starting morpholine, rendering it non-nucleophilic. An excess of the acylating agent can lead to side reactions.- Use a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents).- Use a non-nucleophilic base like triethylamine in a slight excess (e.g., 1.5 equivalents) to scavenge the HCl produced.[1]
Steric Hindrance The two methyl groups on the 2 and 6 positions of the morpholine ring can sterically hinder the approach of the acylating agent.- While inherent to the substrate, ensuring optimal reaction conditions (solvent, temperature, and reaction time) can help overcome this kinetic barrier.
Formation of Impurities and Side Products

Potential Cause Explanation Recommended Solution(s)
Over-acylation or Side Reactions Unwanted reactions can occur if the reaction conditions are too harsh (e.g., high temperature) or if reactive impurities are present.- Maintain strict temperature control during the addition of the acyl chloride.- Ensure the purity of your starting materials.
Hydrolysis of Product The final product, an acyl chloride derivative, can also be susceptible to hydrolysis during workup if exposed to water for extended periods.- Perform the aqueous workup efficiently and with cold solutions.- Promptly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1]
Incomplete Reaction If the reaction is not allowed to proceed to completion, the crude product will be contaminated with starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting morpholine is consumed.- If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

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Caption: A workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: Anhydrous dichloromethane is a commonly used and effective solvent for this N-acylation reaction.[1] Other aprotic solvents like tetrahydrofuran (THF) or diethyl ether can also be used, provided they are thoroughly dried.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (cis-2,6-dimethylmorpholine) from the product. The starting amine can be visualized with a ninhydrin stain, while the product can be visualized under UV light if it is UV-active, or with a potassium permanganate stain.

Q3: My final product is an oil and difficult to purify. What are my options?

A3: If the product is an oil, purification by column chromatography on silica gel is the recommended method.[1] A gradient elution with a solvent system like ethyl acetate in hexanes can effectively separate the product from less polar impurities and any remaining starting materials.

Q4: Are there any specific safety precautions I should take?

A4: Yes. 2-Chloropropionyl chloride is corrosive and reacts with moisture, releasing HCl gas.[4] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction should be conducted under an inert atmosphere to prevent hydrolysis.

Q5: Can I use a different base instead of triethylamine?

A5: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used. Pyridine can also be used, but it can sometimes be more difficult to remove during workup. It is important to avoid nucleophilic bases that could react with the acyl chloride.

IV. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-

Materials:

  • cis-2,6-Dimethylmorpholine (1.0 equivalent)

  • 2-Chloropropionyl chloride (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-2,6-dimethylmorpholine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add a solution of 2-chloropropionyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the stirred morpholine solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's progress by TLC.

  • Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Dropwise Addition of 2-Chloropropionyl Chloride at 0°C Setup->Addition Reaction 3. Stir at RT (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying 5. Dry and Concentrate Workup->Drying Purification 6. Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: A step-by-step workflow for the synthesis protocol.

V. References

  • BenchChem. (n.d.). Technical Support Center: 2-Chloropropionyl Chloride Acylation. Retrieved from

  • Guidechem. (2024, November 9). How to Improve the Synthesis of 2-Chloropropionyl chloride? - FAQ. Retrieved from

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. Retrieved from

  • ChemicalBook. (n.d.). 4-(2-Chloroethyl)morpholine synthesis. Retrieved from

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from

  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from

  • University of Groningen. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from

  • BenchChem. (n.d.). 4-(1-Chloropropan-2-yl)morpholine: A Technical Guide for Researchers and Drug Development Professionals. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from

  • InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job!. Retrieved from

  • Beilstein Journals. (2015, April 22). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Retrieved from

  • National Center for Biotechnology Information. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Chloropropionyl Chloride. Retrieved from

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Retrieved from

  • Occupational Safety and Health Administration. (2003, May 14). Morpholine. Retrieved from

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from

  • Veeprho. (n.d.). 4-(2-Chloroethyl)morpholine | CAS 3240-94-6. Retrieved from

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. Retrieved from

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-

Welcome to the technical support center for the synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate and reso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this acylation reaction. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental success.

The target molecule is synthesized via the N-acylation of cis-2,6-dimethylmorpholine with 2-chloropropionyl chloride. While seemingly straightforward, this reaction is sensitive to several factors that can lead to a range of impurities, impacting yield, purity, and the performance of downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed in the synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-.

Q1: What are the primary impurities I should be looking for in my reaction mixture?

The impurities in this reaction can be traced back to three main sources: the starting materials, side-reactions of the highly reactive acylating agent, and isomeric carry-over. Understanding these sources is the first step in effective troubleshooting.

  • Starting Material-Related Impurities:

    • Unreacted cis-2,6-dimethylmorpholine: Incomplete reaction or deactivation of the acylating agent can leave the starting amine behind.

    • trans-2,6-Dimethylmorpholine and its acylated product: Commercial 2,6-dimethylmorpholine can contain the trans-isomer.[1][2] This isomer will react in the same manner as the cis-isomer, leading to the corresponding trans-product impurity, which can be difficult to separate.

    • 2-Chloropropionic Acid: This is not an impurity in the starting material itself, but rather the most common impurity formed from the degradation of 2-chloropropionyl chloride.[3][4]

  • Reaction By-products:

    • Hydrolysis Product (2-Chloropropionic Acid): The acyl chloride is extremely sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[5][6][7]

    • Methylketene Dimer (2,4-dimethylcyclobutane-1,3-dione): Under certain conditions, 2-chloropropionyl chloride can undergo elimination to form highly reactive methylketene, which can then dimerize.[8][9]

The following diagram illustrates the main reaction and the formation pathways of key impurities.

G cluster_products Products & Impurities SM1 cis-2,6-Dimethylmorpholine Product Desired Product: 4-(2-chloro-1-oxopropyl) -2,6-dimethylmorpholine (cis) SM1->Product Acylation SM2 2-Chloropropionyl Chloride SM2->Product Impurity1 2-Chloropropionic Acid SM2->Impurity1 Hydrolysis Impurity2 trans-Isomer Product SM2->Impurity2 Methylketene Methylketene (Intermediate) SM2->Methylketene Elimination H2O Water (Trace) H2O->Impurity1 SM_impurity trans-2,6-Dimethylmorpholine SM_impurity->Impurity2 Acylation Impurity3 Methylketene Dimer Methylketene->Impurity3 Dimerization

Caption: Primary reaction and impurity formation pathways.

Q2: My reaction yield is low and my crude NMR shows a lot of unreacted 2,6-dimethylmorpholine. What is the likely cause?

This is a classic symptom of a problem with the acylating agent, 2-chloropropionyl chloride. The root cause is almost always its premature decomposition before it can react with the amine.

Causality: 2-Chloropropionyl chloride is an acyl chloride, a class of compounds known for high reactivity, particularly towards nucleophiles.[6][10] Water is a potent nucleophile that will rapidly react with the acyl chloride in an irreversible hydrolysis reaction to form the much less reactive 2-chloropropionic acid.[5] This acid will not acylate the amine under these conditions. The presence of even trace amounts of water in your glassware, solvent, or amine starting material can consume a significant portion of your acylating agent, leading to incomplete conversion and low yields.

Solutions & Preventative Measures:

  • Rigorous Anhydrous Conditions: This is the most critical factor for success.

    • Glassware: All glassware must be oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere like nitrogen or argon. This prevents atmospheric moisture from entering the reaction.[5]

    • Reagent Handling: Add 2-chloropropionyl chloride via a dry syringe. Use freshly opened bottles of reagents whenever possible.

Q3: I have a significant acidic impurity that is complicating my workup. How do I identify and remove it?

This impurity is almost certainly 2-chloropropionic acid.[3][4] As discussed in Q2, it forms from the hydrolysis of 2-chloropropionyl chloride. Its presence can be confirmed by LC-MS or by extracting an aliquot of the reaction mixture into a deuterated solvent with a drop of D₂O and observing the exchangeable proton signal in the ¹H NMR spectrum.

Removal Protocol: The acidic nature of the carboxylic acid provides a straightforward method for its removal. A mild aqueous base wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be easily separated from the desired product in the organic layer.

  • Step 1: After the reaction is complete, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Step 2: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution if there is excess acid.

  • Step 3: Separate the aqueous layer. Repeat the wash one or two more times to ensure complete removal of the acidic impurity.

  • Step 4: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Step 5: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q4: My product has the correct mass, but the NMR and HPLC show two distinct, yet very similar, species. What's going on?

This issue points directly to an impurity in your starting material, specifically the presence of the trans-isomer of 2,6-dimethylmorpholine.

Causality: The synthesis of 2,6-dimethylmorpholine via the cyclization of diisopropanolamine with sulfuric acid typically produces a mixture of cis and trans isomers.[1][2] While the cis isomer is usually the major product, the ratio can vary. The acylation reaction is not stereospecific and will proceed on whichever isomer is present. Therefore, if your starting amine is a 95:5 mixture of cis:trans, your final product will be a 95:5 mixture of the corresponding cis and trans amides. These diastereomers often have very similar chromatographic and spectroscopic properties, making them difficult to separate.

Solutions:

  • Source High-Purity Starting Material: The most effective solution is to begin with high-purity cis-2,6-dimethylmorpholine (≥97% or higher is recommended).[11] Always check the certificate of analysis from your supplier.

  • Purify the Starting Amine: If you cannot source high-purity material, you may need to purify the 2,6-dimethylmorpholine yourself. A patented method involves forming the acetate salt and recrystallizing it to isolate the cis-isomer before liberating the free amine with a base.[1]

  • Product Purification: Separating the final product diastereomers is often challenging. Preparative chromatography (e.g., flash chromatography or preparative HPLC) may be possible but can be low-yielding and costly. The preferred strategy is to control the purity at the start.

The following troubleshooting diagram provides a logical workflow for diagnosing common issues.

G Start Problem Observed LowYield Low Yield / Unreacted Amine Start->LowYield AcidicImpurity Acidic Impurity (e.g., in workup) Start->AcidicImpurity IsomerImpurity Product Isomer Pair (NMR/HPLC) Start->IsomerImpurity Cause_Hydrolysis Cause: Hydrolysis of 2-Chloropropionyl Chloride LowYield->Cause_Hydrolysis AcidicImpurity->Cause_Hydrolysis Cause_IsomerSM Cause: Impure Starting Material (trans-2,6-dimethylmorpholine) IsomerImpurity->Cause_IsomerSM Solution_Anhydrous Solution: Use Strict Anhydrous Conditions Cause_Hydrolysis->Solution_Anhydrous Prevention Solution_Workup Solution: Mild Base Wash (e.g., NaHCO₃ solution) Cause_Hydrolysis->Solution_Workup Removal Solution_PureSM Solution: Source/Prepare High-Purity cis-Amine Cause_IsomerSM->Solution_PureSM

Caption: Troubleshooting decision tree for common reaction issues.

Data Summary & Analytical Methods

Ensuring product purity requires robust analytical methods to identify and quantify potential impurities.

Table 1: Summary of Common Impurities and Their Origins
Impurity NameStructureTypical OriginRecommended Analytical Technique
2-Chloropropionic AcidCH₃CHClCOOHHydrolysis of 2-chloropropionyl chloride[5]HPLC, GC (after derivatization), ¹H NMR
trans-Product Isomertrans-4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholineReaction of trans-2,6-dimethylmorpholine impurity[1]HPLC, Chiral HPLC, ¹H NMR
Unreacted Aminecis-2,6-dimethylmorpholineIncomplete reactionHPLC, GC-MS
Methylketene Dimer2,4-dimethylcyclobutane-1,3-dioneDimerization of methylketene from acyl chloride elimination[8][9]GC-MS, LC-MS
Table 2: Comparison of Analytical Techniques for Impurity Profiling
TechniqueStrengthsLimitationsBest For
HPLC-UV/MS Excellent for quantifying non-volatile compounds; can separate diastereomers; MS provides mass confirmation.[12][13]May require method development for optimal separation.Quantifying starting materials, product, isomeric impurities, and 2-chloropropionic acid.
GC-MS High resolution for volatile compounds; excellent for identifying unknown by-products and residual solvents.[12][13]Morpholine and its derivatives may require derivatization for good peak shape and volatility.[14]Detecting residual solvents and volatile by-products like the methylketene dimer.
¹H / ¹³C NMR Provides definitive structural information; can quantify impurities if distinct signals are present.[12]Lower sensitivity than chromatographic methods; overlapping signals can complicate analysis.Confirming structure of major components and identifying unknown impurities if isolated.

Key Experimental Protocols

Protocol 1: General Synthesis of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-

This protocol is a general guideline and should be adapted and optimized for specific scales and equipment. Strict anhydrous conditions are essential.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve cis-2,6-dimethylmorpholine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve 2-chloropropionyl chloride (1.1 equivalents) in the anhydrous solvent and add it dropwise to the stirred amine solution via the addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Workup: See Protocol 2 for removal of acidic impurities and salts.

Protocol 2: HPLC-UV Method for Purity Assessment

This is a starting point for method development.[12]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified material in acetonitrile/water and filter through a 0.45 µm syringe filter.

References

  • 2-Chloropropionic acid - Wikipedia. [Link]

  • Reactions of 2-chloropropionyl chloride on Cu(100): C-Cl bond cleavage and formation of methylketene and its dimer - PubMed. [Link]

  • 2-Chloropropionic Acid - Nanjing Chemical Material Corp. [Link]

  • Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer - AIP Publishing. [Link]

  • CN101284772A - Synthetic method of D-(+)
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. [Link]

  • Amorolfine (2S,6R)-2,6-dimethylmorpholine hydrochloride | CAS 59229-60-6 - Veeprho. [Link]

  • 2-Chloropropionyl chloride CHLORIDE MSDS - KSCL (KRISHNA). [Link]

  • Different analytical methods of estimation of morpholine or its derivatives - ResearchGate. [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google P
  • Amorolfine Hydrochloride-Impurities | Pharmaffiliates. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. [Link]

  • 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC - NIH. [Link]

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1 L. I. Savina1, A. A. Sokolov2. [Link]

  • (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide - ResearchGate. [Link]

  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google P
  • 2,6-DIMETHYLMORPHOLINE, CIS- - gsrs. [Link]

  • 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Optimizing reaction temperatures and times for Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) derivatives

Welcome to the technical support guide for the synthesis and optimization of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) and its derivatives. This document is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) and its derivatives. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the acylation of 2,6-dimethylmorpholine. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance reaction efficiency, yield, and purity.

Reaction Overview: The Acylation Pathway

The synthesis of the target compound involves the nucleophilic acyl substitution of 2,6-dimethylmorpholine with 2-chloropropionyl chloride. This reaction, while straightforward in principle, requires careful control of conditions to prevent side reactions and maximize product yield. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.

cluster_conditions Reaction Conditions 2_6_dimethylmorpholine 2,6-Dimethylmorpholine Product 4-(2-chloro-1-oxopropyl)- 2,6-dimethylmorpholine 2_6_dimethylmorpholine->Product 2_chloropropionyl_chloride 2-Chloropropionyl Chloride 2_chloropropionyl_chloride->Product Base Base (e.g., Triethylamine) Solvent Anhydrous Solvent (e.g., Dichloromethane) Temperature Controlled Temperature (0°C to RT) Byproduct HCl (neutralized by base)

Caption: General reaction scheme for N-acylation.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis.

Q1: My product yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The most critical is the hydrolysis of the 2-chloropropionyl chloride starting material.[1] This reagent is highly sensitive to moisture. Ensure that all glassware is oven or flame-dried and that anhydrous solvents are used.[1] Another common issue is suboptimal temperature control. The reaction is exothermic, and adding the acyl chloride too quickly can cause the temperature to rise, leading to side reactions.[2] Finally, ensure the stoichiometry of your base is correct; at least one equivalent is needed to neutralize the HCl byproduct.

Q2: What is the optimal temperature for this reaction, and for how long should it run?

A2: The optimal temperature profile involves a balance between controlling the initial exotherm and ensuring the reaction goes to completion.

  • Initial Addition: The dropwise addition of 2-chloropropionyl chloride to the solution of 2,6-dimethylmorpholine and base should be performed at a low temperature, typically 0 °C, using an ice bath.[2][3] This minimizes the risk of side reactions and decomposition.[3]

  • Reaction Progression: After the addition is complete, the reaction can be allowed to slowly warm to room temperature. It is often stirred at room temperature for 1 to 4 hours.[1]

  • Monitoring: Reaction completion should not be based on time alone. It is crucial to monitor the consumption of the starting materials using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2][4][5]

Q3: I am observing multiple spots on my TLC plate, indicating side products. How can I improve selectivity?

A3: The formation of side products is often related to reaction conditions.

  • Hydrolysis: The most common impurity is 2-chloropropionic acid, formed from the reaction of 2-chloropropionyl chloride with water.[1] Strict anhydrous conditions are the best preventative measure.

  • Over-reaction: While less common for this specific reaction, harsh conditions (e.g., high temperatures) could potentially lead to degradation of the product or starting materials.[6][7]

  • Base-Related Issues: The choice of base can be important. A non-nucleophilic organic base like triethylamine is common.[8] Using a strong, nucleophilic base could potentially compete with the morpholine for the acyl chloride.

Q4: How do I effectively monitor the reaction's progress?

A4: Regular monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

  • TLC: This is a quick and effective method. Spot the reaction mixture alongside your starting materials (2,6-dimethylmorpholine and 2-chloropropionyl chloride) on a silica gel plate. The product, being a larger and more polar amide, will typically have a different Rf value than the starting amine.

  • GC/HPLC: For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[4][9] Aliquots can be taken from the reaction, quenched, and analyzed to track the disappearance of starting materials and the appearance of the product peak.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental problems.

Problem Identified Potential Cause Recommended Solution & Rationale
Low or No Product Formation 1. Hydrolysis of Acyl Chloride [1]Solution: Use oven-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen). Rationale: 2-chloropropionyl chloride reacts rapidly with water to form the unreactive carboxylic acid, preventing acylation.
2. Inactive Reagents Solution: Use a fresh bottle of 2-chloropropionyl chloride. Purify the 2,6-dimethylmorpholine if its purity is questionable. Rationale: Reagents can degrade over time, especially moisture-sensitive ones.
3. Insufficient Reaction Time/Temp Solution: After initial addition at 0 °C, allow the reaction to warm to room temperature and monitor by TLC until the starting morpholine is consumed.[7] Rationale: The reaction may be slow at low temperatures and requires warming to reach completion.
Formation of Multiple Products / Impurities 1. Reaction Conditions Too Harsh Solution: Maintain a low temperature (0 °C) during the addition of the acyl chloride.[7] Avoid excessive heating. Rationale: Higher temperatures can promote side reactions or product degradation.
2. Impurities in Starting Materials Solution: Purify starting materials before the reaction, for example, by distillation. Rationale: Impurities can lead to unexpected side products.
Difficulty in Product Isolation 1. Emulsion During Workup Solution: Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Rationale: Brine increases the ionic strength of the aqueous layer, helping to separate it from the organic layer.
2. Product is Water-Soluble Solution: Perform multiple extractions with the organic solvent. If the product remains in the aqueous layer, saturate the aqueous phase with salt before extracting. Rationale: This increases the polarity of the aqueous phase, "salting out" the organic product into the extraction solvent.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine

Materials:

  • 2,6-dimethylmorpholine

  • 2-chloropropionyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dimethylmorpholine (1.0 equivalent) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Acylation: Add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred morpholine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5-10 °C.[8]

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting morpholine spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel TLC plate. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting:

    • Using a capillary tube, spot a dilute solution of your starting material (2,6-dimethylmorpholine) on the baseline (Lane 1: SM).

    • Spot a co-spot of the starting material and the reaction mixture (Lane 2: Co).

    • Spot the reaction mixture (Lane 3: RM).

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 1:1 Ethyl Acetate/Hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) or by staining (e.g., with potassium permanganate stain).

  • Analysis: The reaction is complete when the starting material spot (Lane 1) is absent in the reaction mixture lane (Lane 3). The product will appear as a new spot with a different Rf value.

Visualization of Workflows

cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification A 1. Combine Morpholine, Base & Anhydrous Solvent B 2. Cool to 0°C A->B C 3. Add Acyl Chloride Dropwise B->C D 4. Warm to RT & Stir for 2-4h C->D E 5. Monitor by TLC D->E F 6. Quench with 1M HCl E->F Reaction Complete G 7. Extract with Organic Solvent F->G H 8. Wash with H₂O, NaHCO₃, Brine G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify by Chromatography I->J

Caption: Step-by-step experimental workflow.

Start Low Product Yield? Anhydrous Are conditions strictly anhydrous? Start->Anhydrous Yes TempControl Was temperature controlled during addition? Anhydrous->TempControl Yes FixAnhydrous Solution: Use oven-dried glassware and anhydrous solvents. Anhydrous->FixAnhydrous No Time Was reaction monitored to completion (TLC)? TempControl->Time Yes FixTemp Solution: Add acyl chloride slowly at 0°C. TempControl->FixTemp No FixTime Solution: Increase reaction time and continue monitoring. Time->FixTime No

Caption: Troubleshooting workflow for low yield.

References

  • Schwarz, M. K., et al. (2018). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • Dal Cin, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. doi:10.1016/s0014-827x(02)01215-6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • BioProcess International. (2009). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. Retrieved from [Link]

  • Radboud Repository. (n.d.). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 93(3), 521-527.
  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Nierenstein reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly reactive intermediates like Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) requires strict environ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly reactive intermediates like Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) requires strict environmental control. This compound features an α-chloroamide moiety, making it inherently susceptible to thermal and chemical degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will explore the exact causality of its degradation, provide field-proven stabilization protocols, and offer a self-validating troubleshooting framework to ensure your batch integrity remains uncompromised.

Part 1: The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The α-chloro group is highly activated by the adjacent electron-withdrawing amide carbonyl. Under thermal stress or improper storage, the compound undergoes two primary degradation pathways[1]:

  • Thermal Dehydrohalogenation (β-Elimination): Elevated temperatures provide the activation energy required to cleave the C-Cl bond, resulting in the loss of hydrogen chloride (HCl) and the formation of a reactive α,β-unsaturated amide.

  • Moisture-Driven Hydrolysis: Trace water acts as a nucleophile, displacing the chloride ion to form an α-hydroxyamide and liberating HCl[2].

The Autocatalytic Trap: Both pathways liberate free HCl. If not immediately neutralized, this acid protonates the amide oxygen, increasing the electrophilicity of the α-carbon and exponentially accelerating further degradation. This positive feedback loop is the primary reason batches seemingly degrade "overnight" once the process begins.

G A Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- B Thermal Stress (> 5°C) A->B Improper Temp C Moisture Exposure A->C Poor Seal D Dehydrohalogenation B->D E Hydrolysis C->E F α,β-Unsaturated Amide + HCl D->F G α-Hydroxyamide + HCl E->G H Autocatalysis (HCl Loop) F->H G->H H->A Accelerates Degradation I Acid Scavenger (e.g., ESBO) I->H Traps HCl / Halts Loop

Mechanisms of thermal degradation for α-chloroamides and intervention via acid scavengers.

Part 2: Troubleshooting Guides & FAQs

Q1: Why did my batch turn dark brown and viscous after being left on the benchtop for a weekend? A1: The color change and increased viscosity are classic signs of thermal dehydrohalogenation followed by oligomerization. At room temperature, the compound slowly eliminates HCl. The resulting α,β-unsaturated amides are highly reactive Michael acceptors that can polymerize or cross-react with other impurities. The liberated HCl autocatalyzes this process, leading to rapid darkening[1][2]. Always store the compound at ≤ 5°C.

Q2: What is the optimal container material for storing this compound? A2: You must use amber glass containers with PTFE-lined caps . Why? Amber glass prevents photolytic radical initiation of the C-Cl bond. More importantly, you must strictly avoid stainless steel, iron, or unlined metal containers. Trace metal oxides act as Lewis acids, which drastically lower the activation energy for dehydrohalogenation and can initiate Friedel-Crafts-type side reactions. PTFE (Teflon) is required for the cap lining because HCl vapors will rapidly degrade standard polyethylene or rubber septa, breaching the atmospheric seal.

Q3: We need to ship this intermediate overseas. How can we chemically stabilize it against temperature excursions during transit? A3: Incorporate an organic acid scavenger prior to shipping. We highly recommend adding 0.5% to 1.0% (w/w) Epoxidized Soybean Oil (ESBO) [3]. ESBO contains oxirane (epoxide) rings that irreversibly react with any liberated HCl to form stable chlorohydrins[4]. Because ESBO is non-nucleophilic and neutral, it traps the acid without initiating hydrolysis or elimination, effectively breaking the autocatalytic degradation loop.

Part 3: Quantitative Storage Parameters

To ensure reproducibility, adhere to the following validated storage conditions. The data below illustrates the exponential decay of shelf life when thermal and atmospheric controls are compromised.

Storage TemperatureAtmosphereAdditive / StabilizerExpected Shelf LifePrimary Degradation Risk
-20°C Argon (Dry)None required> 24 MonthsNegligible
2°C to 8°C Argon (Dry)None required6 - 12 MonthsSlow hydrolysis (if seal fails)
2°C to 8°C Air (Ambient)None< 3 MonthsHydrolysis & Autocatalysis
25°C (Room Temp) Argon (Dry)1.0% w/w ESBO4 - 6 WeeksDehydrohalogenation
25°C (Room Temp) Air (Ambient)None< 72 HoursRapid Autocatalytic Failure

Part 4: Experimental Protocols

To guarantee scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for preparing the compound for storage and validating its integrity before use.

Protocol A: Preparation and Inertion for Long-Term Storage

Objective: Remove nucleophilic threats (water) and establish a protective chemical and atmospheric barrier.

  • Drying: Dissolve the synthesized Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- in a non-polar, anhydrous solvent (e.g., dry dichloromethane). Stir over activated 4Å molecular sieves for 2 hours to remove trace moisture.

  • Filtration & Scavenging: Filter the solution through a pad of dry Celite to remove the sieves. If the compound is intended for transport or storage >6 months at 4°C, add 0.5% (w/w) Epoxidized Soybean Oil (ESBO) to the filtrate[3].

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) using a water bath strictly kept below 30°C to prevent thermal stress.

  • Inertion: Transfer the neat oil/solid to a pre-dried amber glass vial. Connect the vial to a Schlenk line. Apply high vacuum for 15 minutes to remove residual solvent, then backfill with high-purity Argon. Repeat this vacuum-Argon cycle three times.

  • Sealing: Cap tightly with a PTFE-lined screw cap. Wrap the seal with Parafilm and immediately transfer to a -20°C freezer.

Protocol B: Quality Control (QC) Integrity Check

Objective: A rapid, self-validating workflow to confirm the absence of degradation before committing the reagent to a complex synthesis.

  • Visual Inspection: Retrieve the vial from cold storage and allow it to warm to room temperature in a desiccator (prevents condensation). The material should be clear to pale yellow. If it is dark brown or highly viscous, reject the batch.

  • Acidity Screen (The "Canary" Test): Dissolve 10 mg of the compound in 1 mL of neutral, HPLC-grade methanol. Add one drop of a universal pH indicator solution. A shift to red/pink (pH < 4) indicates that HCl has been liberated during storage.

  • 1H-NMR Validation: Dissolve 15 mg in anhydrous CDCl3.

    • Pass Criteria: Look for the distinct doublet/quartet splitting pattern of the α-proton (adjacent to the chlorine).

    • Fail Criteria: The appearance of vinylic protons (multiplets between 5.5 - 6.5 ppm) confirms that thermal dehydrohalogenation has occurred, yielding the acrylamide derivative.

References

  • Activa International. "ACTISOYA® ESBO - Epoxidized Soybean Oil Applications and Storage." Activa. Available at: [Link]

  • National Institutes of Health (PMC). "Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations." NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for the purification of 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine (CAS 115840-37-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for the purification of 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine (CAS 115840-37-4) . This compound is a critical tertiary alpha-chloro amide intermediate, frequently utilized in the synthesis of morpholine-based active pharmaceutical ingredients (APIs) such as Amorolfine.

Due to its unique structural features—an electrophilic alpha-chloro group, a tertiary amide bond exhibiting restricted rotation, and multiple stereocenters—standard purification workflows often fail. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Section 1: Troubleshooting Guides & FAQs

Q1: During reversed-phase HPLC (RP-HPLC) analysis, I observe split peaks and broad tailing, even though LC-MS confirms both peaks have the same mass. Is my compound degrading? A: Not necessarily. This is a classic chromatographic artifact caused by the tertiary amide bond. Tertiary amides experience restricted rotation around the C-N bond, resulting in cis and trans rotamers[1]. On the chromatographic timescale at room temperature, these rotamers interconvert slowly, causing the single compound to elute as split or severely broadened peaks.

  • Causality: The energy barrier for amide bond rotation prevents rapid equilibration in the mobile phase.

  • Solution: Elevate the column compartment temperature to 45–50 °C. The added thermal energy accelerates rotamer interconversion, coalescing the split peaks into a single, sharp band.

Q2: I am using standard normal-phase silica gel chromatography to purify the crude reaction mixture, but my yields are low and I detect hydrolysis byproducts. What is going wrong? A: The issue lies in the reactivity of the alpha-chloro amide moiety. Alpha-chloro amides are potent electrophiles designed to react with nucleophiles[2]. Standard, slightly acidic silica gel, especially if it contains trace moisture or if the residence time is prolonged (e.g., gravity-driven columns), can catalyze the hydrolysis of the alpha-chloro group or the amide bond itself. Furthermore, chiral amides can undergo Self-Disproportionation of Enantiomers (SDE) on silica, altering the stereochemical profile of your fractions[3].

  • Causality: Prolonged exposure to the high surface area of polar, protic silanol groups facilitates nucleophilic attack by trace water.

  • Solution: Transition to flash chromatography to minimize column residence time[4]. Use anhydrous eluents and consider using mildly deactivated silica. Strictly avoid any amine-based mobile phase additives (like TEA), which will immediately react with the alpha-chloro group.

Q3: Can I use Gas Chromatography (GC) to purify or analyze this intermediate? A: GC is highly discouraged for this specific compound.

  • Causality: Alpha-chloro amides are thermally labile. At the high temperatures required for GC injection ports and ovens (>200 °C), the compound is highly susceptible to thermal dehydrohalogenation, stripping the HCl to form a reactive ketene or acrylamide derivative. This will irreversibly foul your column and yield inaccurate analytical data.

Section 2: Quantitative Data & Method Comparison

To facilitate method selection, the following table summarizes the quantitative parameters and suitability of various chromatography techniques for 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine.

Chromatography TechniqueStationary PhaseRecommended Mobile PhaseSuitabilityKey ChallengeMitigation Strategy
RP-HPLC (Preparative) C18 (End-capped, 5 µm)Water / Acetonitrile (0.1% Formic Acid)Optimal (>99% Purity)Rotamer peak splittingElevate column temp to 45 °C
Normal-Phase Flash Silica Gel (40-63 µm)Hexane / Ethyl AcetateGood (Bulk cleanup)On-column hydrolysis / SDEFast flow rates; strictly anhydrous solvents
Gas Chromatography DB-5 or equivalentHelium (Carrier)Poor Thermal dehydrohalogenationAvoid use; rely on LC-MS for analysis

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol: Preparative RP-HPLC Purification of 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine

This protocol is designed as a self-validating system: it incorporates built-in checks (temperature control and specific pH buffering) to ensure that if the compound elutes as a single sharp peak, the system is functioning correctly and degradation is prevented.

Materials:

  • Crude 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine.

  • Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm, fully end-capped).

  • HPLC-grade Water and Acetonitrile (ACN).

  • Formic Acid (FA) - Do not use Trifluoroacetic acid (TFA) as strong acids can exacerbate alpha-chloro instability during lyophilization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in 1:1 ACN/Water to a concentration of 50 mg/mL.

    • Causality: Matching the sample solvent to the initial mobile phase conditions prevents sample precipitation at the column head, ensuring symmetrical peak shapes. Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Equilibrate the C18 column with 90% Water (0.1% FA) and 10% ACN (0.1% FA) at a flow rate of 15 mL/min.

  • Temperature Control (Critical Step): Set the column oven to 45 °C.

    • Self-Validation Check: Perform a 10 µL analytical injection first. If the peak is split, increase the temperature to 50 °C until a single, symmetrical peak is achieved. This confirms rotamer coalescence[1].

  • Gradient Elution:

    • 0–5 min: Isocratic at 10% ACN (Desalting and removal of highly polar impurities).

    • 5–25 min: Linear gradient from 10% ACN to 70% ACN.

      • Causality: The moderately polar morpholine amide will elute mid-gradient. The alpha-chloro group increases lipophilicity slightly compared to the parent amine.

    • 25–30 min: Column wash at 95% ACN.

  • Fraction Collection & Recovery: Collect fractions based on UV absorbance at 210 nm (amide bond). Immediately freeze the pure fractions on dry ice and lyophilize.

    • Causality: Removing water rapidly via sublimation at low temperatures prevents the hydrolysis of the alpha-chloro moiety that would otherwise occur if concentrated via rotary evaporation at elevated temperatures.

Section 4: Purification Workflow Visualization

The following decision tree illustrates the logical workflow for selecting the appropriate purification technique based on the required purity and observed chromatographic issues.

G Start Crude 4-(2-chloro-1-oxopropyl)- 2,6-dimethylmorpholine Decision1 Purity Requirement? Start->Decision1 Path1 High Purity (>99%) API Grade Decision1->Path1 Yes Path2 Bulk Intermediate (>90%) Decision1->Path2 No Prep1 Prep RP-HPLC (C18, 45°C) Path1->Prep1 Prep2 Flash Silica Gel (Hexane/EtOAc) Path2->Prep2 Issue1 Rotamer Peak Splitting? Prep1->Issue1 Issue2 On-Column Degradation? Prep2->Issue2 Fix1 Increase Temp to 50°C Issue1->Fix1 Yes End1 Lyophilize Fractions Issue1->End1 No Fix1->End1 Fix2 Use Deactivated Silica & Fast Flow Issue2->Fix2 Yes End2 Concentrate in Vacuo (<35°C) Issue2->End2 No Fix2->End2

Workflow for selecting the optimal chromatography purification technique based on purity requirements.

Sources

Reference Data & Comparative Studies

Validation

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) vs unsubstituted morpholine reactivity comparison

As drug development and agrochemical synthesis grow increasingly complex, understanding the precise reactivity profiles of heterocyclic building blocks is paramount. This guide provides an in-depth comparative analysis b...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical synthesis grow increasingly complex, understanding the precise reactivity profiles of heterocyclic building blocks is paramount. This guide provides an in-depth comparative analysis between a classic secondary amine—unsubstituted morpholine —and its acylated, halogenated derivative, 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine .

By evaluating these compounds, we observe a fundamental inversion of chemical behavior: the transition from a versatile nucleophile to a highly reactive electrophile.

Structural Causality & Chemical Profiling

Unsubstituted Morpholine: The Constrained Nucleophile

Morpholine is a six-membered heterocycle containing both amine and ether functional groups. Its reactivity is defined by the secondary nitrogen atom. While the electronegative oxygen atom exerts an electron-withdrawing inductive effect—rendering morpholine (pKa ~8.36) slightly less basic and nucleophilic than piperidine—it remains a highly effective nucleophile (1). This is driven by a steric phenomenon: the alkyl chains are "tied back" into the ring structure, leaving the nitrogen lone pair highly accessible for nucleophilic attack on electrophiles such as alkyl halides and carbonyls (2).

4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine: The Alpha-Chloroamide Electrophile

When 2,6-dimethylmorpholine is acylated with a 2-chloropropionyl group, the chemical paradigm shifts entirely. The nitrogen lone pair becomes delocalized into the adjacent carbonyl π -system via resonance, completely abolishing its nucleophilicity and basicity.

Instead, reactivity is localized at the exocyclic α -carbon. The adjacent carbonyl and the electronegative chlorine atom create a strong partial positive charge at this carbon, making it a prime target for SN​2 displacement by exogenous nucleophiles (e.g., thiols, amines, or alkoxides) (3). Furthermore, while the 2,6-dimethyl groups increase the lipophilicity and restrict the conformational flexibility of the morpholine chair, they do not sterically hinder the exocyclic α -chloro group, allowing rapid substitution kinetics (4).

Quantitative Data & Reactivity Comparison

To guide synthetic planning, the distinct physicochemical and reactive properties of both molecules are summarized below:

PropertyUnsubstituted Morpholine4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine
Primary Chemical Role Nucleophile / Moderate BaseElectrophile / Alkylating Agent
Reactive Center Nitrogen (Lone Pair) α -Carbon (C-Cl bond)
pKa (Conjugate Acid) ~8.36N/A (Non-basic amide)
Primary Reaction Pathway SN​2 (as attacker), Enamine Formation SN​2 (as target), Nucleophilic Substitution
Steric Profile Low hindrance (tied-back alkyls)Moderate (2,6-dimethyl ring + branched acyl)
Typical Applications Solvent, base, enamine organocatalysisIntermediate for herbicides/pharmaceuticals

Self-Validating Experimental Methodologies

To demonstrate the contrasting reactivity of these two compounds, the following optimized protocols provide a self-validating framework for utilizing each molecule in its respective chemical role.

Protocol A: Morpholine as a Nucleophile (Enamine Synthesis)

Objective: Exploit the nucleophilicity of morpholine to form an enamine, a critical intermediate for α -alkylation of ketones.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq, 50 mmol) and unsubstituted morpholine (1.2 eq, 60 mmol) in 100 mL of anhydrous toluene.

  • Catalysis: Add p-Toluenesulfonic acid (PTSA) (0.05 eq, 2.5 mmol). Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by morpholine.

  • Azeotropic Distillation: Heat the mixture to reflux ( 110∘ C). Causality: Enamine formation is a reversible condensation. The Dean-Stark trap continuously removes the water byproduct azeotropically, driving the thermodynamic equilibrium entirely toward the enamine product according to Le Chatelier's principle.

  • Isolation: Once water ceases to collect (typically 4-6 hours), cool the reaction, remove the toluene under reduced pressure, and distill the residue under vacuum to yield pure 1-morpholinocyclohexene.

Protocol B: 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine as an Electrophile ( SN​2 Thioetherification)

Objective: Demonstrate the electrophilicity of the α -chloroamide via rapid substitution with a soft nucleophile.

  • Preparation: Dissolve 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Nucleophile Activation: In a separate vial, mix thiophenol (1.2 eq, 12 mmol) with anhydrous K2​CO3​ (1.5 eq, 15 mmol) in 10 mL of DMF. Causality: K2​CO3​ deprotonates the thiol to generate a highly nucleophilic thiolate anion. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the thiolate unsolvated, dramatically lowering the activation energy for the SN​2 trajectory.

  • Substitution: Add the thiolate solution dropwise to the electrophile at room temperature. Stir for 2 hours. Causality: The α -chloro group is highly reactive; applying heat is unnecessary and could promote unwanted side reactions (e.g., elimination or amide cleavage).

  • Workup: Quench the reaction with 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the α -thioether substituted amide.

Mechanistic Pathways Visualized

The following diagrams illustrate the divergent mechanistic roles of the two compounds.

MorpholineReactivity N1 Morpholine (Nucleophile) N3 Hemiaminal Intermediate N1->N3 Nucleophilic Addition N2 Ketone/Aldehyde (Electrophile) N2->N3 N4 Enamine Product + H2O N3->N4 Acid-Catalyzed Dehydration

Morpholine acting as a nucleophile in enamine formation.

ChloroamideReactivity N1 4-(2-chloro-1-oxopropyl)- 2,6-dimethylmorpholine N3 SN2 Transition State (α-Carbon) N1->N3 Electrophilic Target N2 Exogenous Nucleophile (e.g., Thiolate/Amine) N2->N3 Backside Attack N4 α-Substituted Amide + Chloride Ion N3->N4 Leaving Group Departure

SN2 displacement at the alpha-carbon of the chloroamide electrophile.

References
  • Master Organic Chemistry. "Nucleophilicity Trends of Amines.
  • Ataman Kimya. "MORPHOLINE | Properties and Applications.
  • Semantic Scholar. "Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening−Target Identification.
  • CSIC / ResearchGate. "Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams.

Sources

Comparative

FTIR Spectroscopy vs. Alternative Analytical Modalities for the Characterization of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) [CAS: 115840-37-4] Introduction & Analytical Challenge Morpho...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) [CAS: 115840-37-4]

Introduction & Analytical Challenge

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) is a critical synthetic intermediate heavily utilized in the development of agrochemicals (such as morpholine-class fungicides) and pharmaceutical active ingredients. Structurally, it is a tertiary amide featuring a 2,6-dimethylmorpholine ring and an α -chloro ketone/amide moiety.

The analytical challenge in characterizing this compound lies in resolving its distinct functional groups: the tertiary amide carbonyl, the morpholine ether linkage, and the highly polar carbon-chlorine (C-Cl) bond. While Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide definitive structural and mass data, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for rapid, non-destructive functional group verification.

This guide objectively compares the performance of modern Attenuated Total Reflectance FTIR (ATR-FTIR) against traditional Transmission FTIR and Raman Spectroscopy for the characterization of this specific intermediate, providing actionable experimental protocols and spectral causality.

Comparative Analysis of Analytical Modalities

Historically, characterizing viscous liquids or oils like morpholine derivatives required tedious preparation using demountable liquid cells or KBr salt plates (Transmission FTIR)[1]. Today, ATR-FTIR equipped with a diamond crystal has largely superseded transmission methods due to its zero-preparation workflow and immunity to pathlength saturation[2].

Below is a quantitative and qualitative comparison of the three primary vibrational spectroscopy modalities for this compound.

Table 1: Performance Comparison of Spectroscopic Modalities
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (Liquid Cell)Raman Spectroscopy
Sample Preparation None (Direct application)[2]Extensive (Capillary film / Dilution)[1]None (Direct through glass vial)
Effective Pathlength ~0.5 – 2.0 µm (Wavelength dependent)15 – 100 µm (Fixed by spacers)N/A (Scattering volume)
Amide C=O Sensitivity Excellent (No signal saturation)Poor (Prone to total absorption/saturation)Moderate (Weaker Raman scattering)
C-Cl Detection (~720 cm⁻¹) Excellent (Diamond cutoff <400 cm⁻¹)[2]Good (Depends on window material)Excellent (Highly polarizable bond)
Analysis Time < 2 minutes10 – 15 minutes2 – 5 minutes
Sample Recovery High (Wipe and recover)Low (Lost to cell washing)Complete (Non-contact)

Workflow Visualization

G Sample Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (CAS: 115840-37-4) ATR ATR-FTIR Spectroscopy (Diamond Crystal, No Prep) Sample->ATR Direct Application Trans Transmission FTIR (Liquid Cell / KBr Window) Sample->Trans Dilution/Cell Prep Raman Raman Spectroscopy (Complementary Skeletal Modes) Sample->Raman Direct/Vial Data Spectral Processing (Baseline Correction, ATR Correction) ATR->Data High S/N, Surface Trans->Data Pathlength Dependent Raman->Data Non-polar Bonds Result Structural Confirmation (Amide C=O, C-Cl, C-O-C) Data->Result

Analytical workflow comparing ATR-FTIR, Transmission FTIR, and Raman for structural confirmation.

Spectral Signatures & Mechanistic Causality

When analyzing Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- via FTIR, you are looking for a specific constellation of vibrational modes. Understanding the causality behind these peaks ensures accurate interpretation and prevents false-positive identifications.

  • The Amide I Band (C=O Stretch): Because the nitrogen in the morpholine ring is fully substituted, this molecule forms a tertiary amide. Unlike primary or secondary amides, tertiary amides cannot participate in N-H hydrogen bonding. Consequently, the C=O stretch is sharp and typically shifts to the 1630–1650 cm⁻¹ region[4][5].

  • The Ether Linkage (C-O-C Asymmetric Stretch): The morpholine ring contains an ether oxygen. The asymmetric stretching of the C-O-C bonds within the 2,6-dimethyl-substituted ring produces a very strong, broad absorption band at 1100–1150 cm⁻¹ [4].

  • The Aliphatic C-Cl Stretch: The α -chloro group on the oxopropyl chain is a heavy, polar functional group. The stretching vibration of the carbon-chlorine bond requires less energy, placing it in the lower frequency "fingerprint" region, definitively appearing between 700–750 cm⁻¹ [6].

  • Aliphatic C-H Stretches: The molecule contains multiple aliphatic environments (the propyl chain and the 2,6-dimethyl groups). These will manifest as a cluster of peaks just below the 3000 cm⁻¹ threshold, specifically in the 2850–2980 cm⁻¹ range[7].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To guarantee scientific integrity and reproducibility, the following protocol utilizes a self-validating loop (pre- and post-analysis background checks) to eliminate carryover contamination—a common issue with persistent, viscous amides.

Equipment Required
  • FTIR Spectrometer equipped with a single-reflection Diamond ATR accessory[2][3].

  • Isopropyl alcohol (IPA) or Acetone (HPLC grade) for cleaning.

  • Lint-free optical wipes.

Step-by-Step Methodology

Step 1: System Suitability & Background Acquisition

  • Action: Clean the diamond ATR crystal and the pressure anvil with IPA using a lint-free wipe. Allow the solvent to evaporate completely.

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan profiles the ambient atmospheric conditions (H₂O vapor and CO₂) and the native absorbance of the diamond crystal. Subtracting this from the sample spectrum isolates the pure chemical signal of the analyte.

Step 2: Sample Application

  • Action: Using a positive displacement pipette or a clean glass rod, apply 1–2 µL of the neat Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- liquid directly onto the center of the diamond crystal.

  • Causality: Because it is a liquid, the pressure anvil is not required. The liquid will naturally achieve perfect optical contact with the crystal, allowing the evanescent wave to penetrate the sample[1].

Step 3: Data Acquisition

  • Action: Scan the sample using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range: 4000 to 400 cm⁻¹).

  • Causality: A resolution of 4 cm⁻¹ is optimal for room-temperature liquids, as their vibrational bands are naturally broadened by intermolecular collisions; higher resolutions (e.g., 1 cm⁻¹) only increase noise without yielding sharper peaks.

Step 4: Post-Processing & ATR Correction

  • Action: Apply an "ATR Correction" algorithm via the spectrometer's software, followed by an automatic baseline correction.

  • Causality: In ATR-FTIR, the penetration depth of the infrared beam is wavelength-dependent (it penetrates deeper at lower wavenumbers like 700 cm⁻¹ than at 3000 cm⁻¹). Without correction, the C-Cl peak will appear artificially massive compared to the C-H peaks. The ATR correction normalizes the spectrum to match standard transmission data[1][8].

Step 5: Validation & Cleaning (The Self-Validating Loop)

  • Action: Wipe the sample off the crystal, clean thoroughly with IPA, and run a new background scan.

  • Causality: If the new background scan shows a flat line (no residual peaks at 1640 cm⁻¹), the system is validated as clean, proving that the previous spectrum was entirely derived from the discrete sample aliquot and no cross-contamination occurred.

References

  • 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Enantiopure β-Hydroxy Morpholine Amides From Terminal - Wiley-VCH. Wiley-VCH. Available at:[Link]

  • Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab. BayernCollab. Available at:[Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent Metrology. Available at:[Link]

  • A Comprehensive Guide to FTIR Analysis - Agilent. Agilent Technologies. Available at: [Link]

Sources

Validation

Benchmarking reaction kinetics of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) in organic synthesis

This guide provides a comprehensive framework for benchmarking the reaction kinetics of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) , a specialized acylating agent, against common alternatives in organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the reaction kinetics of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) , a specialized acylating agent, against common alternatives in organic synthesis. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals seeking to optimize amide bond formation, a cornerstone of modern chemical synthesis.[1]

Introduction: The Critical Role of Kinetics in Amide Bond Formation

The synthesis of amides is a fundamental transformation in organic chemistry, pivotal to the production of pharmaceuticals, polymers, and fine chemicals. The efficiency of this reaction is governed by the reactivity of the acylating agent and the nucleophilicity of the amine. Understanding the reaction kinetics—the rate at which reactants are converted into products—is not merely an academic exercise; it is paramount for process optimization, impurity profiling, and scaling up reactions from the bench to production.[2]

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) , hereafter referred to as DCM-Morph-AcCl , is a structurally complex acyl chloride. The presence of the 2,6-dimethylmorpholine moiety introduces significant steric bulk and distinct electronic properties compared to simpler acylating agents. This guide will establish a robust protocol to quantify its reactivity and compare it against a panel of alternative, commonly used acyl chlorides.

The Contenders: Selecting Acylating Agents for Comparison

To create a meaningful benchmark, we must compare DCM-Morph-AcCl against reagents that represent a spectrum of steric and electronic properties. The following have been selected for this comparative study:

  • DCM-Morph-AcCl: The subject of our investigation. Its sterically hindered and electron-donating morpholine group is expected to significantly influence its electrophilicity.

  • 2-Chloropropionyl Chloride: A simple, sterically unencumbered aliphatic acyl chloride. This will serve as our baseline for a simple aliphatic system.

  • Pivaloyl Chloride: A highly sterically hindered aliphatic acyl chloride. This allows for the deconvolution of steric effects from the electronic influence of the morpholine ring.

  • Benzoyl Chloride: An aromatic acyl chloride. Its conjugated system provides an electronic and structural alternative to the aliphatic reagents.

Table 1: Properties of Selected Acylating Agents
Acylating AgentFormulaMolecular Weight ( g/mol )Key Structural FeatureExpected Reactivity Factor
DCM-Morph-AcCl C9H16ClNO2205.68Sterically hindered morpholineSteric hindrance, Electronic effects
2-Chloropropionyl Chloride C3H4Cl2O126.97Simple aliphatic chainBaseline
Pivaloyl Chloride C5H9ClO120.58Bulky t-butyl groupHigh steric hindrance
Benzoyl Chloride C7H5ClO140.57Aromatic ringResonance stabilization

Experimental Design: A Framework for Kinetic Analysis

A successful kinetic study hinges on a well-designed experiment that allows for reliable and reproducible data collection. Our approach will utilize a model reaction and in-situ analytical techniques to monitor its progress over time.

The Model Reaction

We will investigate the acylation of benzylamine as our model nucleophile. Benzylamine is a primary amine with moderate reactivity and its aromatic proton signals are easily distinguishable in ¹H NMR spectroscopy, making it an excellent candidate for reaction monitoring. The reaction will be conducted in deuterated acetonitrile (CD₃CN), a polar aprotic solvent suitable for both the reaction and subsequent NMR analysis.

Reaction Scheme:

Acyl_Cl R-COCl plus1 + Acyl_Cl->plus1 Benzylamine Bn-NH₂ plus1->Benzylamine arrow -> Benzylamine->arrow Amide R-CONH-Bn arrow->Amide plus2 + Amide->plus2 HCl HCl plus2->HCl

Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 0.1 M stock solution of the acyl chloride and 0.05 M of 1,3,5-trimethoxybenzene (internal standard) in anhydrous CD₃CN.

    • Prepare a 1.0 M stock solution of benzylamine in anhydrous CD₃CN.

  • Execution:

    • Transfer 500 µL of the acyl chloride/internal standard solution to a dry NMR tube.

    • Place the tube in the NMR spectrometer, allow it to equilibrate to the desired temperature (e.g., 298 K), and acquire a t=0 spectrum.

    • Using a microliter syringe, rapidly inject 50 µL of the benzylamine solution into the NMR tube.

    • Immediately begin acquiring spectra at fixed time intervals. The interval will depend on the reaction rate and should be chosen to acquire at least 10-15 data points before the reaction reaches ~90% completion.

  • Data Processing:

    • For each spectrum, integrate a well-resolved signal for the acyl chloride (e.g., the α-proton) and the product amide against the signal from the internal standard.

    • Convert the integral ratios to concentrations.

    • Plot the natural logarithm of the acyl chloride concentration (ln[Acyl-Cl]) versus time. The slope of the resulting line will be -k_obs.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of benzylamine: k₂ = k_obs / [Benzylamine].

Protocol 2: Kinetic Analysis via In-Situ IR Spectroscopy

This method is advantageous for rapid screening or for reactions that are too fast for NMR analysis. It monitors the disappearance of the acyl chloride carbonyl stretch (~1800 cm⁻¹) and the appearance of the amide I band (~1650 cm⁻¹). [3] Step-by-Step Methodology:

  • Setup:

    • Set up a reaction vessel equipped with an Attenuated Total Reflectance (ATR) IR probe.

    • Record a background spectrum of the solvent (anhydrous acetonitrile) at the reaction temperature.

  • Execution:

    • Charge the reaction vessel with the benzylamine solution.

    • Initiate the reaction by adding the acyl chloride solution and immediately begin recording IR spectra at regular intervals.

  • Data Processing:

    • Monitor the absorbance of the amide I band (~1650 cm⁻¹) over time.

    • Convert absorbance to concentration using a calibration curve (prepared separately using known concentrations of the product amide).

    • Plot concentration versus time to determine the reaction rate.

Benchmarking Performance: Data Interpretation

The collected kinetic data should be tabulated for a clear and objective comparison.

Table 2: Comparative Kinetic Data for Acylation of Benzylamine at 298 K
Acylating Agentk_obs (s⁻¹)Half-life (t₁/₂) (s)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DCM-Morph-AcCl (Experimental Data)(Experimental Data)(Experimental Data)
2-Chloropropionyl Chloride (Experimental Data)(Experimental Data)(Experimental Data)
Pivaloyl Chloride (Experimental Data)(Experimental Data)(Experimental Data)
Benzoyl Chloride (Experimental Data)(Experimental Data)(Experimental Data)

Interpreting the Results:

  • DCM-Morph-AcCl vs. 2-Chloropropionyl Chloride: This comparison will highlight the combined steric and electronic effects of the dimethylmorpholine group. A significantly lower rate constant for DCM-Morph-AcCl would suggest that steric hindrance is a dominant factor.

  • DCM-Morph-AcCl vs. Pivaloyl Chloride: Both are sterically demanding. A faster reaction for DCM-Morph-AcCl might indicate that the electronic effect of the morpholine oxygen and nitrogen (potential for electron donation) partially counteracts the steric bulk, or that its specific conformation is less prohibitive than the t-butyl group.

  • Reactivity Trends: By comparing all four agents, a clear trend should emerge, allowing researchers to place the reactivity of DCM-Morph-AcCl within a broader context and make informed decisions when selecting an acylating agent for a specific synthetic challenge.

Conclusion and Recommendations

This guide provides a validated, step-by-step framework for the kinetic benchmarking of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI). By employing the detailed NMR and IR spectroscopic protocols, researchers can generate high-quality, reproducible kinetic data.

The resulting comparative analysis will empower scientists to:

  • Quantitatively assess the impact of the unique sterics and electronics of the dimethylmorpholine moiety on acylation reactivity.

  • Make data-driven decisions on reagent selection to optimize reaction times and minimize side-product formation.

  • Develop predictive models for the reactivity of other complex acylating agents in their synthetic programs.

The true value of this guide lies not in pre-determined answers, but in providing a robust scientific method to find them. The protocols are designed to be self-validating, ensuring that the data generated is trustworthy and authoritative, forming a solid foundation for future research and development.

References

  • A Comparative Guide to the Kinetics of Amide Formation: Evaluating N-Butyl-N-chloroformamide and Altern
  • Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. PubMed.
  • Predicting relative efficiency of amide bond formation using multivari
  • Amide Synthesis Kinetics: Impact of Light on Reaction Speed.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Deactivation of Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Executive Summary For drug development professionals and synthetic chemists, the safe handling and disposal of reactive building blocks is a critical component of laboratory operations. Morpholine, 4-(2-chloro-1-oxopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the safe handling and disposal of reactive building blocks is a critical component of laboratory operations. Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) —an α -chloro amide derivative—presents specific logistical and safety challenges due to its electrophilic nature. This guide provides authoritative, step-by-step protocols for the RCRA-compliant segregation, chemical quenching, and disposal of this compound, ensuring both regulatory compliance and the protection of laboratory personnel.

Mechanistic Toxicology & Hazard Profiling

To manage a chemical safely, one must understand its reactivity. Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- belongs to the α -chloro amide class of compounds.

The Causality of Toxicity: The presence of a highly electronegative chlorine atom adjacent to an electron-withdrawing carbonyl group renders the α -carbon highly electrophilic. In biological environments, this molecule acts as an alkylating agent [1]. It readily undergoes bimolecular nucleophilic substitution ( SN​2 ) reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins or the amine bases in nucleic acids[1][2]. This mechanism is responsible for its profile as a severe skin sensitizer, irritant, and potential environmental toxin.

Table 1: Physicochemical & Hazard Data
ParameterSpecification
Chemical Name Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)
Structural Class α -chloro amide / Halogenated Organic
Molecular Formula C 9​ H 16​ ClNO 2​
Molecular Weight 205.69 g/mol
Primary Hazard Electrophilic Alkylating Agent (Irritant, Sensitizer)
RCRA Classification Halogenated Organic Waste

Regulatory Classification & Waste Segregation

Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 262 Subpart K), this compound must be strictly segregated into Halogenated Organic Waste streams[3][4].

Why Segregation Matters: Non-halogenated organic wastes are often repurposed via fuel blending due to their high BTU (energy) values[5]. However, halogenated compounds possess low fuel values and, more importantly, require specialized high-temperature incineration (typically >1000°C) in RCRA-permitted kilns to prevent the formation of highly toxic dioxins and furans during combustion[3][5]. Comingling this compound with non-halogenated waste is a severe regulatory violation that compromises the disposal facility's emission controls.

Table 2: Waste Segregation Matrix
Waste Stream CategoryPermitted ContentsProhibited ContentsUltimate Disposal Mechanism
Halogenated Organic Organics with >1% halogen content (e.g., α -chloro amides, DCM)Strong oxidizers, reactive metals, azidesHigh-temp incineration (RCRA-permitted)
Non-Halogenated Organic Alcohols, alkanes, pure hydrocarbonsAny halogenated compoundsFuel blending / Standard incineration
Aqueous Hazardous Quenched aqueous byproducts (pH 2-12.5)Water-reactive compounds, high organicsCommercial wastewater treatment

Operational Workflows: Step-by-Step Disposal Procedures

The following protocols provide self-validating systems for disposal. By understanding the chemical endpoints of each step, researchers can ensure complete hazard mitigation.

Protocol A: Routine Laboratory Disposal (Dilute Solutions)

Use this protocol for reaction filtrates or dilute solutions containing the compound.

  • Verify Compatibility: Ensure the primary solvent is compatible with the designated Halogenated Organic Waste container (e.g., do not mix with nitric acid or strong bases).

  • Transfer: Working inside a certified chemical fume hood, use a funnel to transfer the waste into a high-density polyethylene (HDPE) halogenated waste carboy.

  • Seal: Cap the container tightly immediately after transfer. RCRA regulations strictly prohibit the evaporation of volatile solvents as a method of disposal[4].

  • Label: Update the hazardous waste tag immediately, explicitly listing "Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl-" and checking the "Halogenated" and "Toxic" hazard boxes[4].

Protocol B: Chemical Quenching (For Concentrated Stocks)

Causality Check: Disposing of pure, concentrated alkylating agents directly into a waste carboy can lead to uncontrolled cross-reactions. Quenching the compound with sodium thiosulfate ( Na2​S2​O3​ ) utilizes a soft, highly reactive sulfur nucleophile to displace the α -chloride via an SN​2 mechanism. This yields a water-soluble, biologically inert Bunte salt, fundamentally neutralizing the alkylating hazard before it enters the waste stream.

  • Preparation: In a fume hood, prepare a 10-20% (w/v) aqueous solution of sodium thiosulfate in a beaker equipped with a magnetic stir bar.

  • Addition: Slowly add the concentrated Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- stock to the stirring thiosulfate solution. (If the stock is solid, dissolve it first in a minimal amount of miscible co-solvent like ethanol or THF).

  • Reaction: Stir the mixture vigorously at room temperature for 2 to 4 hours to ensure complete nucleophilic conversion.

  • Disposal: Once quenched, the resulting mixture is no longer a reactive alkylating agent. Dispose of the solution in the Aqueous Hazardous Waste stream (or Halogenated stream if significant organic co-solvents were used).

Protocol C: Emergency Spill Cleanup
  • Containment: Immediately don appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure the fume hood sash is lowered if the spill is contained within it.

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for concentrated reactive organics.

  • Collection: Using a non-sparking scoop, carefully sweep the saturated absorbent into a wide-mouth, sealable hazardous waste container (e.g., a poly-pail).

  • Decontamination: Wipe down the spill area with a mild alkaline soap solution or a dilute thiosulfate solution to degrade any residual trace electrophiles, followed by a water rinse.

  • Labeling: Label the pail as "Hazardous Waste - Spill Debris containing Halogenated α -Chloro Amide" and request an immediate pickup from your Environmental Health & Safety (EHS) department.

Disposal Logic & Workflow Visualization

G Start Waste Generation: 4-(2-chloro-1-oxopropyl)-2,6-dimethylmorpholine Decision Is the waste highly concentrated or a pure reactive stock? Start->Decision Quench Quench Electrophile (10-20% Sodium Thiosulfate) Decision->Quench Yes (Mitigate Hazard) Halogenated Segregate into Halogenated Organic Waste Decision->Halogenated No (Dilute/Mixed) Quench->Halogenated If organic solvents present Label Apply RCRA-Compliant Label (40 CFR Part 262) Halogenated->Label Incinerate High-Temp Incineration (RCRA-Permitted Facility) Label->Incinerate

Workflow for the segregation, quenching, and RCRA-compliant disposal of alpha-chloro amide waste.

References

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA Source: epa.gov URL:[Link]

  • Laboratory Chemical Waste Management RCRA Training - Online - Compliance Solutions Source: csregs.com URL:[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse Source: p2infohouse.org URL:[Link]

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide | ACS Omega Source: acs.org URL:[Link]

Sources

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